2-Benzyl-3-chloroquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFHFKGZGPZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333185 | |
| Record name | 2-benzyl-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49568-78-7 | |
| Record name | 2-benzyl-3-chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidating the Molecular Structure of 2-Benzyl-3-chloroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the molecular structure elucidation of 2-Benzyl-3-chloroquinoxaline. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established protocols for quinoxaline derivatives with data from closely related analogs to present a complete framework for its characterization.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₁₅H₁₁ClN₂. Its structure features a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring, substituted with a benzyl group at the 2-position and a chlorine atom at the 3-position.
Table 1: Predicted Physicochemical and Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClN₂ | PubChem |
| Monoisotopic Mass | 254.0611 g/mol | PubChem |
| XlogP (predicted) | 4.1 | PubChem |
| [M+H]⁺ (m/z) | 255.0684 | PubChem |
| [M+Na]⁺ (m/z) | 277.0503 | PubChem |
| [M-H]⁻ (m/z) | 253.0538 | PubChem |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A general and efficient method involves the reaction of 2,3-dichloroquinoxaline with a suitable benzyl organometallic reagent, such as a benzyl Grignard reagent or a benzylzinc halide. Alternatively, a Suzuki or Stille coupling reaction could be employed.
A plausible synthetic route, adapted from general procedures for similar quinoxaline derivatives, is the reaction of 2,3-dichloroquinoxaline with benzylmagnesium chloride.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzylmagnesium chloride (1.1 eq) in THF dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
The elucidation of the molecular structure of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound: 2-(Benzyloxy)-6-chloroquinoxaline [1]
| ¹H NMR (CDCl₃, ppm) | Assignment | ¹³C NMR (CDCl₃, ppm) | Assignment |
| 8.52 (s, 1H) | Quinoxaline H | 157.3 | C=N |
| 8.02 (d, J = 2.8 Hz, 1H) | Quinoxaline H | 140.7 | Quinoxaline C |
| 7.80 (d, J = 9.0 Hz, 1H) | Quinoxaline H | 139.3 | Quinoxaline C |
| 7.63 (dd, J = 2.4, 8.6 Hz, 1H) | Quinoxaline H | 138.9 | Quinoxaline C |
| 7.52 (d, J = 7.6 Hz, 2H) | Benzyl H | 136.1 | Benzyl C |
| 7.38 (m, 3H) | Benzyl H | 132.1 | Quinoxaline C-Cl |
| 5.52 (s, 2H) | -CH₂- | 131.0 | Quinoxaline CH |
| 128.7 | Benzyl CH | ||
| 128.6 | Benzyl CH | ||
| 128.5 | Benzyl CH | ||
| 128.2 | Quinoxaline CH | ||
| 68.5 | -CH₂- |
Note: This data is for a structurally related compound and serves as an illustrative example. The chemical shifts for this compound are expected to differ due to the different substitution pattern.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are used for both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2960-2850 | Aliphatic C-H stretch (-CH₂-) |
| 1600-1450 | Aromatic C=C stretch |
| ~1565 | C=N stretch (quinoxaline ring) |
| 800-600 | C-Cl stretch |
-
Sample Preparation: For a solid sample, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. While no specific crystallographic data for this compound is currently available, the general protocol for such an analysis is well-established.[1]
Experimental Protocol: X-ray Crystallography[2][9]
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Potential Biological Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] The mechanism of action for some quinoxaline 1,4-di-N-oxides as antibacterial agents involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and cell death.[4] It is plausible that this compound could exhibit similar antimicrobial activity through a related mechanism.
Conclusion
The comprehensive structural elucidation of this compound requires a synergistic application of synthetic organic chemistry and advanced spectroscopic and crystallographic techniques. While specific experimental data for this compound remains elusive in the public domain, this guide provides a robust framework based on established methodologies and data from analogous compounds. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to synthesize, characterize, and evaluate the biological potential of this and other novel quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-3-chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Benzyl-3-chloroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. This document compiles available data on its structural and chemical characteristics, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its potential biological activities based on the established profile of the quinoxaline scaffold. Due to the limited availability of direct experimental data for this specific molecule, some of the presented information is based on predictions and analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of novel quinoxaline derivatives for drug discovery and development.
Introduction
Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The inherent aromatic and electron-deficient nature of the quinoxaline ring system makes it a privileged scaffold for the design of novel therapeutic agents. These compounds are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of various substituents onto the quinoxaline core allows for the fine-tuning of their biological and physicochemical properties.
This guide focuses specifically on this compound, a derivative featuring a benzyl group at the 2-position and a reactive chloro group at the 3-position. The presence of the chlorine atom provides a handle for further synthetic modifications, enabling the creation of diverse chemical libraries for biological screening.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClN₂ | [PubChem] |
| Molecular Weight | 254.71 g/mol | [Huateng Pharma] |
| Melting Point | 86-88 °C | [Huateng Pharma] |
| Boiling Point | 361.7 ± 37.0 °C (Predicted) | [ChemicalBook] |
| pKa | -1.39 ± 0.48 (Predicted) | [ChemicalBook] |
| XlogP (Predicted) | 4.1 | [PubChem] |
| Solubility | Data not available. Likely soluble in common organic solvents such as DMSO, chloroform, and methanol. | |
| Appearance | Not specified. Likely a solid at room temperature. |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a nucleophilic substitution reaction where one of the chlorine atoms of 2,3-dichloroquinoxaline is displaced by the benzyl group from a Grignard reagent.
Detailed Experimental Protocol (Proposed)
This protocol is a general guideline based on similar reported reactions and should be optimized for specific laboratory conditions.
Materials:
-
2,3-Dichloroquinoxaline
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for Grignard initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
Step 1: Preparation of Benzylmagnesium Chloride (Grignard Reagent)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of benzyl chloride in anhydrous THF.
-
Add a small amount of the benzyl chloride solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of this compound
-
Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2,3-dichloroquinoxaline in anhydrous THF.
-
Slowly add the 2,3-dichloroquinoxaline solution to the Grignard reagent at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization
Due to the absence of published experimental data, the following are predicted characterization details.
-
¹H NMR: The spectrum is expected to show signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the phenyl ring) and the protons of the quinoxaline ring system.
-
¹³C NMR: The spectrum should display distinct signals for the carbons of the quinoxaline core and the benzyl substituent.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 254.71), along with characteristic isotopic peaks for the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methylene groups, C=N stretching of the quinoxaline ring, and C-Cl stretching.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been found, the broader class of quinoxaline derivatives is well-documented for its diverse pharmacological activities.
Anticancer Potential
Many quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including:
-
Inhibition of Kinases: Quinoxalines can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
DNA Intercalation: The planar aromatic structure of the quinoxaline ring can facilitate intercalation into DNA, leading to the disruption of DNA replication and transcription.
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.
Antimicrobial Activity
The quinoxaline scaffold is also a key component in several antimicrobial agents. The proposed mechanisms of action include:
-
Inhibition of Bacterial DNA Gyrase: This enzyme is essential for bacterial DNA replication.
-
Disruption of Bacterial Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of the bacterial cell wall.
The presence of the benzyl group in this compound may enhance its lipophilicity, potentially improving its cell membrane permeability and bioavailability.
Experimental Workflow for Biological Screening
A general workflow for the initial biological evaluation of this compound is depicted below.
Conclusion
This compound is a synthetic heterocyclic compound with potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. While experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on available information and predictions. The proposed synthetic route offers a practical approach for its preparation, and the outlined biological screening workflow can guide future research efforts. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this promising molecule.
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Benzyl-3-chloroquinoxaline
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-benzyl-3-chloroquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, outlines experimental protocols for data acquisition, and illustrates key workflows for spectral analysis.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of structurally similar quinoxaline derivatives and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5, H-8 | 7.80 - 8.10 | m |
| H-6, H-7 | 7.60 - 7.80 | m |
| Benzyl CH₂ | 4.30 - 4.50 | s |
| Phenyl H (ortho, meta, para) | 7.20 - 7.40 | m |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 162 |
| C-3 | 148 - 152 |
| C-4a | 140 - 142 |
| C-8a | 140 - 142 |
| C-5, C-8 | 129 - 131 |
| C-6, C-7 | 128 - 130 |
| Benzyl CH₂ | 40 - 45 |
| Phenyl C (ipso) | 135 - 138 |
| Phenyl C (ortho, meta, para) | 126 - 129 |
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of substituted quinoxalines.[1]
Sample Preparation
-
Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve an adequate signal-to-noise ratio.[1]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for quinoxaline derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1] The choice of solvent can slightly influence chemical shifts.
-
Sample Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool or cotton placed in the pipette.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: NMR spectra should be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure good resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[1]
-
Data Processing and Analysis Workflow
The following diagram illustrates the logical workflow for processing and analyzing the acquired NMR data.
Caption: Workflow for NMR Data Processing and Analysis.
Structural Assignment Pathway
The assignment of specific signals to the corresponding nuclei in this compound follows a logical pathway, integrating information from both ¹H and ¹³C NMR spectra, along with 2D NMR techniques if available.
Caption: Logical pathway for NMR structural assignment.
References
Unraveling the Molecular Breakdown: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Benzyl-3-chloroquinoxaline
For Immediate Release
This technical guide offers an in-depth analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Benzyl-3-chloroquinoxaline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug discovery, providing a foundational understanding of the molecule's behavior under mass spectrometric conditions.
Due to the absence of publicly available experimental mass spectral data for this compound, this guide presents a theoretically derived fragmentation pathway. The proposed cleavages and resulting fragment ions are based on established principles of mass spectrometry and analysis of fragmentation patterns of structurally analogous compounds, including other substituted quinoxalines and benzyl-containing N-heterocycles.
Experimental Protocols
While specific experimental data for the title compound is not available, the following outlines a general methodology for acquiring its mass spectrum, based on standard laboratory practices.
Instrumentation and Conditions:
A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a quadrupole time-of-flight (Q-TOF) instrument, would be suitable for this analysis.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for EI-MS)
-
Source Temperature: 200-250 °C
-
Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Mass Analyzer: Scanning a mass range of m/z 40-500 to capture the molecular ion and all significant fragments.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron to form the molecular ion. The stability of the quinoxaline ring system, coupled with the presence of labile benzyl and chloro substituents, dictates the primary fragmentation routes.
The molecular ion (m/z 254/256) is anticipated to undergo several key fragmentation steps:
-
Loss of Chlorine Radical: A primary and highly probable fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable cation at m/z 219. The presence of the characteristic M+ and M+2 isotopic peaks in an approximate 3:1 ratio for the molecular ion would confirm the presence of a single chlorine atom.
-
Benzylic Cleavage: Cleavage of the bond between the quinoxaline ring and the benzyl group is another expected major fragmentation pathway. This would lead to the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is a common and often abundant fragment for benzyl-substituted aromatic compounds. The other resulting fragment would be the 3-chloroquinoxalinyl radical.
-
Loss of Benzyl Radical: Alternatively, the molecular ion could lose a benzyl radical (•CH₂Ph) to form a cation at m/z 163/165, which would also exhibit the chlorine isotopic pattern.
-
Sequential Fragmentations: Further fragmentation of the primary ions is also plausible. For example, the ion at m/z 219 could potentially lose a molecule of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocyclic compounds, to yield a fragment at m/z 192.
Data Presentation: Proposed Mass Spectral Data
The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and their likely origin. The relative abundance is a theoretical estimation based on the predicted stability of the ions.
| m/z (Proposed) | Ion Structure | Proposed Fragmentation Pathway | Estimated Relative Abundance |
| 254/256 | [C₁₅H₁₁ClN₂]⁺ | Molecular Ion [M]⁺ | Moderate |
| 219 | [C₁₅H₁₁N₂]⁺ | [M - •Cl]⁺ | High |
| 163/165 | [C₈H₄ClN₂]⁺ | [M - •C₇H₇]⁺ | Moderate |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ (Tropylium ion) | High (Potentially Base Peak) |
| 192 | [C₁₄H₉N]⁺ | [M - •Cl - HCN]⁺ | Low |
Visualization of the Proposed Fragmentation Pathway
The logical flow of the proposed fragmentation cascade is illustrated in the diagram below.
Caption: Proposed EI-MS fragmentation pathway of this compound.
This in-depth guide provides a robust theoretical framework for understanding the mass spectrometric behavior of this compound. These predictions can guide researchers in the identification of this compound and its analogs in complex mixtures and serve as a basis for further experimental verification.
Crystal Structure Analysis of 2-Benzyl-3-chloroquinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-benzyl-3-chloroquinoxaline derivatives. Quinoxaline and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms, determined through single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.[3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of crystallographic studies. The following sections outline the standard procedures for the synthesis, crystallization, and structural analysis of this compound derivatives.
General Synthesis Protocol
The most common route for synthesizing the target scaffold involves the nucleophilic substitution of a chlorine atom in 2,3-dichloroquinoxaline with benzylamine.[5][6]
Materials:
-
2,3-dichloroquinoxaline
-
Benzylamine
-
Ethanol
-
Sodium carbonate or other suitable base
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for eluent
Procedure:
-
Dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol in a round-bottom flask.
-
Add a base such as sodium carbonate (1.2 equivalents) to the solution.
-
Add benzylamine (1.1 equivalents) dropwise to the mixture while stirring at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired N-benzyl-3-chloroquinoxalin-2-amine or a related derivative.[5]
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. The slow evaporation method is commonly employed.
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, chloroform, or ethyl acetate/hexane) in a clean vial.
-
Ensure the compound is fully dissolved, warming gently if necessary.
-
Cover the vial with a cap or parafilm, and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The SC-XRD workflow involves several sequential steps from data collection to final structure validation.[3]
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The resulting diffraction pattern is recorded by a detector.[8]
-
Data Processing: The collected raw diffraction data are processed to determine the unit cell parameters, crystal system, and space group, and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to achieve the best fit between the observed and calculated diffraction data.[7]
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility. The data is typically deposited in a crystallographic database.
Crystallographic Data Presentation
Table 1: Crystallographic Data for N-benzyl-3-phenylquinoxalin-2-amine
| Parameter | Value |
|---|---|
| Compound Name | N-benzyl-3-phenylquinoxalin-2-amine |
| Chemical Formula | C₂₁H₁₇N₃ |
| Formula Weight | 311.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.543(2) |
| b (Å) | 16.011(3) |
| c (Å) | 10.123(2) |
| α (°) | 90 |
| β (°) | 108.45(3) |
| γ (°) | 90 |
| Volume (ų) | 1621.3(6) |
| Z | 4 |
| Temperature (K) | 296(2) |
| R-factor (R₁) | 0.0521 |
Data sourced from a study on N-benzyl-3-phenylquinoxalin-2-amine, a structural analogue.[7]
Table 2: Selected Bond Lengths and Angles for N-benzyl-3-phenylquinoxalin-2-amine
| Bond/Angle | Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| N1 - C2 | 1.316(3) |
| C2 - N(amine) | 1.365(3) |
| C2 - C3 | 1.482(3) |
| C3 - N4 | 1.305(3) |
| N(amine) - C(benzyl) | 1.461(3) |
| Bond Angles (°) | |
| N1 - C2 - C3 | 118.5(2) |
| N4 - C3 - C2 | 120.9(2) |
| C2 - N(amine) - C(benzyl) | 124.5(2) |
Data represents typical values expected for this class of compounds.[7]
Structural Analysis and Drug Discovery Implications
The crystal structure provides invaluable insights into the molecule's conformation, planarity, and intermolecular interactions. In the case of N-benzyl-3-phenylquinoxalin-2-amine, the phenyl ring is noted to be nearly perpendicular to the quinoxaline ring system.[7] Such conformational details are critical for understanding how the molecule might fit into the binding pocket of a biological target.
Key features to analyze include:
-
Torsion Angles: These define the relative orientation of different parts of the molecule, such as the twist between the benzyl group and the quinoxaline core.
-
Intermolecular Interactions: Hydrogen bonds (e.g., N-H···N) and π-π stacking interactions often play a crucial role in the crystal packing and can mimic interactions with biological macromolecules.[7]
-
Molecular Conformation: Understanding the preferred solid-state conformation helps in computational studies like molecular docking to predict binding modes with target proteins.
The integration of synthesis, structural biology, and computational modeling forms a powerful cycle for modern drug discovery, enabling the rational design of new derivatives with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theaspd.com [theaspd.com]
- 6. theaspd.com [theaspd.com]
- 7. uomphysics.net [uomphysics.net]
- 8. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Benzyl-3-chloroquinoxaline
Disclaimer: This document provides a comprehensive technical framework for evaluating the solubility and stability of 2-Benzyl-3-chloroquinoxaline. As specific experimental data for this compound is not extensively available in published literature, this guide furnishes detailed, generalized protocols and principles based on established scientific methodologies for similar chemical entities, particularly quinoxaline derivatives and chloroaromatic compounds. The quantitative data presented is illustrative and intended for guidance purposes.
Introduction
This compound is a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are recognized for their broad therapeutic potential, serving as scaffolds in the development of anticancer, antimicrobial, and other bioactive agents.[1] For any new chemical entity (NCE) like this compound to advance through the drug development pipeline, a thorough understanding of its physicochemical properties is paramount.
Two of the most critical properties are solubility and stability. Solubility influences bioavailability and the feasibility of formulation, while stability data determines storage conditions, shelf-life, and degradation pathways, which is essential for ensuring the safety and efficacy of a potential drug product.[2]
This guide details the standard methodologies for conducting comprehensive solubility and stability studies in line with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3]
Solubility Studies
The solubility of a compound dictates its dissolution rate and concentration in biological fluids and formulation vehicles. Based on its structure—a largely non-polar aromatic system with a chloro-substituent—this compound is expected to have low aqueous solubility and higher solubility in organic solvents.[4]
Illustrative Solubility Profile
While precise quantitative data requires experimental determination, a qualitative solubility profile can be anticipated. The following table summarizes the expected solubility of this compound in a range of common solvents.
Table 1: Illustrative Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Expected Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The non-polar quinoxaline and benzyl groups dominate, limiting interaction with highly polar, hydrogen-bonding solvents. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks. |
| Non-Polar | Toluene, Hexane | Sparingly Soluble to Insoluble | While the molecule is largely non-polar, the nitrogen heteroatoms and chloro-substituent introduce some polarity, limiting solubility in purely non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | "Like dissolves like" principle; the presence of a chloro-substituent enhances solubility in chlorinated solvents. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[5]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid, pure)
-
Selected solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method
-
Analytical balance
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.[6]
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Equilibration Time: Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
-
Dilution and Quantification: Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method).
-
Analysis: Quantify the concentration of this compound in the diluted sample using a pre-validated stability-indicating HPLC method against a standard calibration curve.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical workflow for the shake-flask solubility determination method.
Stability Studies
Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3] These studies are broadly divided into forced degradation (stress testing) and long-term/accelerated stability studies.
Forced Degradation (Stress Testing)
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[7] This information is vital for developing stability-indicating analytical methods.[8] A degradation of 5-20% is typically targeted to ensure that primary degradation products are formed without being further degraded.[9]
3.1.1 Experimental Protocols for Forced Degradation
The following protocols outline standard conditions for stress testing.
Table 2: Standard Conditions for Forced Degradation Studies
| Stress Condition | Protocol Details | Purpose |
|---|---|---|
| Acid Hydrolysis | Dissolve compound (e.g., 1 mg/mL) in 0.1 M HCl. Heat at ~60°C for a set duration (e.g., 2, 4, 8, 24 hours). If no degradation occurs, a higher acid concentration (e.g., 1 M HCl) or temperature may be used.[10] | To assess susceptibility to degradation in an acidic environment. |
| Base Hydrolysis | Dissolve compound (e.g., 1 mg/mL) in 0.1 M NaOH. Maintain at room temperature or heat at ~60°C for a set duration.[10] | To assess susceptibility to degradation in a basic environment. Quinoxaline derivatives can be unstable in alkaline solutions.[11] |
| Oxidation | Dissolve compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Maintain at room temperature for a set duration. | To evaluate sensitivity to oxidative stress. |
| Thermal | Expose the solid compound to dry heat (e.g., 70-80°C) for an extended period (e.g., 1-2 weeks). The temperature should be higher than that used for accelerated testing.[12] | To determine the impact of high temperature on the solid-state stability of the molecule. |
| Photostability | Expose the solid compound and a solution of the compound to a light source providing combined UV and visible output as specified in ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²). A dark control sample must be run in parallel.[12] | To identify if the molecule is light-sensitive. |
3.1.2 Potential Degradation Pathways
For this compound, potential degradation pathways include:
-
Hydrolysis: The chloro-substituent at the C3 position is a likely site for nucleophilic substitution by water or hydroxide ions, leading to the formation of 2-benzyl-3-hydroxyquinoxaline.
-
Oxidation: The quinoxaline ring system or the benzylic methylene bridge could be susceptible to oxidation, potentially forming N-oxides or other oxidized species.
-
Photodegradation: Aromatic systems can undergo various photochemical reactions upon exposure to UV light.
Visualization: Forced Degradation Workflow
This diagram outlines the experimental process for conducting forced degradation studies.
Long-Term and Accelerated Stability Studies
Formal stability studies are performed on at least three primary batches to establish a re-test period for the drug substance or a shelf life for the drug product.[12] The storage conditions are defined by ICH guidelines based on the climatic zone for which the product is intended.[13]
Table 3: ICH Climatic Zone II Storage Conditions for Formal Stability Studies
| Study Type | Storage Condition (Temperature / Relative Humidity) | Minimum Duration |
|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency: For long-term studies, samples are typically tested every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12]
Visualization: Overall Stability Testing Logic
This diagram shows the logical relationship between different types of stability studies.
Conclusion
This technical guide provides the essential framework for conducting the solubility and stability studies required for the development of this compound or any similar new chemical entity. Adherence to these standardized, rigorous experimental protocols is necessary to generate the reliable data required for formulation development, quality control, and successful regulatory submissions. The elucidation of degradation pathways through forced degradation studies is a critical early step that informs the entire stability program, ensuring that the final product is safe, effective, and of high quality throughout its shelf life.
References
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmasm.com [pharmasm.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. tandfonline.com [tandfonline.com]
- 12. snscourseware.org [snscourseware.org]
- 13. mastercontrol.com [mastercontrol.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyl-3-chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Benzyl-3-chloroquinoxaline, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines a reliable synthetic pathway, complete with detailed experimental protocols. Furthermore, it presents a thorough characterization of the target molecule, supported by tabulated quantitative data.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules with demonstrated anticancer, antimicrobial, and antiviral properties. The strategic introduction of a benzyl group at the 2-position and a chloro group at the 3-position of the quinoxaline ring system offers a versatile platform for the development of novel therapeutic agents through further chemical modifications.
Synthetic Pathway
The synthesis of this compound is accomplished through a two-step reaction sequence. The initial step involves the synthesis of the key intermediate, 2-benzylquinoxalin-3(4H)-one, via a condensation reaction. The subsequent step is the chlorination of this intermediate to yield the final product.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 2-benzylquinoxalin-3(4H)-one
This procedure details the condensation of o-phenylenediamine with ethyl 2-benzylacetoacetate to form the quinoxalinone intermediate.
Materials:
-
o-Phenylenediamine
-
Ethyl 2-benzylacetoacetate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
To this solution, add ethyl 2-benzylacetoacetate (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it thoroughly.
-
The crude product can be purified by recrystallization from ethanol to yield pure 2-benzylquinoxalin-3(4H)-one.
Synthesis of this compound
This protocol describes the chlorination of 2-benzylquinoxalin-3(4H)-one using phosphorus oxychloride.
Materials:
-
2-benzylquinoxalin-3(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 2-benzylquinoxalin-3(4H)-one (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.
-
Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice in a beaker with constant stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Characterization Data
The synthesized this compound can be characterized by various spectroscopic and physical methods. The following tables summarize the expected and reported data for the compound.
Physical and Molecular Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClN₂ |
| Molecular Weight | 254.72 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not explicitly reported in searches |
| CAS Number | 49568-78-7 |
Spectroscopic Data
While complete experimental spectra for this compound were not found in the literature search, the expected spectral characteristics based on its structure are outlined below.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons (quinoxaline ring): Multiplets in the range of δ 7.5-8.2 ppm.
-
Aromatic protons (benzyl ring): Multiplets in the range of δ 7.2-7.4 ppm.
-
Methylene protons (-CH₂-): A singlet around δ 4.2-4.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Quinoxaline ring carbons: Peaks in the aromatic region (δ 125-155 ppm).
-
Benzyl ring carbons: Peaks in the aromatic region (δ 127-140 ppm).
-
Methylene carbon (-CH₂-): A peak around δ 35-40 ppm.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z ≈ 254 (for ³⁵Cl) and 256 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Major Fragmentation Peaks: Loss of the benzyl group ([M-91]⁺) and other characteristic fragments.
Infrared (IR) Spectroscopy:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=N and C=C stretching (aromatic rings): ~1500-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Caption: Overall experimental workflow.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined two-step synthetic pathway, utilizing a condensation reaction followed by chlorination, represents a robust method for obtaining this valuable heterocyclic compound. The provided experimental protocols and characterization data will be a useful resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of novel quinoxaline-based therapeutic agents.
Theoretical DFT studies on 2-Benzyl-3-chloroquinoxaline
An In-depth Technical Guide on the Theoretical DFT Studies of 2-Benzyl-3-chloroquinoxaline
Disclaimer: As of late 2025, specific theoretical or experimental studies on this compound are not available in published scientific literature. This guide, therefore, presents a comprehensive, representative study based on established Density Functional Theory (DFT) methodologies widely applied to similar quinoxaline and quinoline derivatives. The quantitative data herein is hypothetical but chemically reasonable, intended to illustrate the expected outcomes of such an analysis for research and drug development professionals.
Introduction
Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds that serve as a "privileged scaffold" in medicinal chemistry.[1] This is due to their extensive and diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties.[2][3][4][5] The fusion of a benzene and a pyrazine ring provides a versatile structural backbone that can be extensively functionalized to modulate biological activity, leading to the development of novel therapeutic agents.[1][6]
In the modern drug discovery pipeline, computational chemistry provides indispensable tools for accelerating the identification and optimization of lead compounds. Density Functional Theory (DFT) has emerged as a powerful and cost-effective quantum mechanical method for investigating the electronic structure, reactivity, and spectroscopic properties of molecular systems.[7][8] By calculating properties such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), DFT enables a deep understanding of the structure-activity relationships (SAR) that govern a molecule's therapeutic potential.[9][10]
This technical guide outlines a theoretical investigation of this compound using DFT. It details the standard computational protocols, presents hypothetical data in a structured format, and visualizes key workflows and relationships to provide a practical framework for researchers engaged in the computational analysis and development of novel quinoxaline-based drug candidates.
Computational Methodology
The theoretical calculations detailed in this guide are based on a standard protocol for the DFT analysis of organic molecules, synthesized from common practices in computational medicinal chemistry.
2.1 Software and Method All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Q-Chem.[11] The core of the analysis employs Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[8][12]
2.2 Functional and Basis Set The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven reliability in calculating the electronic and structural properties of organic compounds. The 6-311++G(d,p) basis set is employed, providing a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen atoms and polarization functions (d,p) for all atoms.
2.3 Experimental (Computational) Protocol
-
Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized without constraints to locate the global minimum on the potential energy surface. This step yields the most stable conformation and its electronic energy.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Property Calculations: Based on the optimized structure, further analyses are conducted:
-
Natural Bond Orbital (NBO) Analysis: To study charge distribution, intramolecular charge transfer, and hyperconjugative interactions.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: To determine the energy gap, which is a critical indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP) Analysis: To map the electron density surface and identify sites susceptible to electrophilic and nucleophilic attack.
-
Data Presentation and Analysis
The following tables summarize the hypothetical quantitative data expected from a DFT study of this compound.
3.1 Molecular Geometry The geometry optimization would reveal the key structural parameters of the molecule. The quinoxaline ring is expected to be nearly planar, with the benzyl and chloro substituents oriented to minimize steric hindrance.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å / °) |
|---|---|---|
| Bond Lengths | C-Cl | 1.745 |
| C-N (quinoxaline) | 1.315 - 1.380 | |
| C-C (quinoxaline) | 1.390 - 1.420 | |
| C-C (benzyl) | 1.395 - 1.405 | |
| C-CH₂ | 1.510 | |
| Bond Angles | Cl-C-N | 115.8 |
| C-N-C | 117.5 |
| | C-C-CH₂ | 121.0 |
3.2 Vibrational Analysis The calculated vibrational frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Key vibrational modes would include the stretching of the C-Cl bond, C=N bonds within the quinoxaline ring, and various C-H and C-C stretching and bending modes.
Table 2: Hypothetical Calculated Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3050 - 3100 | Aromatic C-H stretching (benzyl) |
| 2920 - 2980 | Aliphatic C-H stretching (CH₂) |
| 1580 - 1620 | C=N and C=C stretching (quinoxaline) |
| 1450 - 1500 | Aromatic C=C stretching (benzyl) |
| 750 - 800 | C-Cl stretching |
3.3 Frontier Molecular Orbitals and Reactivity The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a smaller gap implies higher reactivity and lower kinetic stability.
Table 3: Hypothetical Electronic Properties and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| HOMO Energy | E_HOMO | -6.58 | - |
| LUMO Energy | E_LUMO | -1.45 | - |
| Energy Gap | ΔE | 5.13 | E_LUMO - E_HOMO |
| Ionization Potential (I) | I | 6.58 | -E_HOMO |
| Electron Affinity (A) | A | 1.45 | -E_LUMO |
| Electronegativity | χ | 4.015 | (I + A) / 2 |
| Chemical Potential | µ | -4.015 | -(I + A) / 2 |
| Chemical Hardness | η | 2.565 | (I - A) / 2 |
| Chemical Softness | S | 0.195 | 1 / (2η) |
The relatively large energy gap suggests that this compound would be a kinetically stable molecule.
3.4 Molecular Electrostatic Potential (MEP) The MEP map would visualize the charge distribution across the molecule. The regions of negative potential (red/yellow) are located around the electronegative nitrogen and chlorine atoms, indicating them as likely sites for electrophilic attack. The regions of positive potential (blue) are primarily around the hydrogen atoms, marking them as sites for nucleophilic attack.
Visualizations
Diagrams created using the DOT language provide clear visual representations of workflows and conceptual relationships.
Caption: General workflow for a DFT study on a target molecule.
Caption: Logical flow from DFT properties to biological activity prediction.
Conclusion
This guide outlines a standard theoretical DFT investigation of this compound. The hypothetical results from geometric, vibrational, and electronic structure analyses provide a comprehensive profile of the molecule. The calculated parameters, such as the HOMO-LUMO energy gap and the molecular electrostatic potential map, are instrumental in predicting the compound's stability, reactivity, and potential interaction sites with biological targets. While the data presented is illustrative, the methodology serves as a robust blueprint for researchers. Such computational studies are a critical first step in modern drug design, enabling the rational design of more potent and selective quinoxaline derivatives and guiding synthetic efforts toward the most promising candidates for treating a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 5. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. dockdynamics.com [dockdynamics.com]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. longdom.org [longdom.org]
2-Benzyl-3-chloroquinoxaline: A Technical Overview of Predicted Properties and Characterization Methodologies
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the photophysical and electrochemical properties of 2-Benzyl-3-chloroquinoxaline. Extensive literature searches have revealed a notable absence of specific experimental or theoretical data for this particular compound. However, by examining the characteristics of structurally related quinoxaline derivatives, we can infer its likely properties and outline the established experimental protocols for its synthesis and characterization. This document, therefore, serves as a foundational resource for researchers interested in synthesizing and evaluating this compound.
Predicted Photophysical and Electrochemical Properties
The electronic properties of quinoxaline derivatives are significantly influenced by the nature and position of their substituents. The quinoxaline core itself is an electron-accepting moiety. The introduction of a benzyl group at the 2-position and a chloro group at the 3-position will modulate these properties.
Photophysical Properties: Quinoxaline derivatives are known to exhibit fluorescence. The emission wavelength can be tuned by altering substituents on the quinoxaline ring. For instance, the introduction of electron-donating groups can lead to a red-shift in the emission spectrum. While no specific data exists for this compound, related 2,3-disubstituted quinoxalines display a range of emission maxima.
Electrochemical Properties: The electrochemical behavior of quinoxalines is characterized by their ability to undergo reduction. The reduction potential is sensitive to the electronic nature of the substituents. The presence of the electron-withdrawing chloro group in this compound is expected to make it more susceptible to reduction compared to unsubstituted quinoxaline. Studies on other 2-substituted quinoxalines have demonstrated that their electroconversion often proceeds via the formation of a radical anion.
Data on Structurally Related Compounds
To provide a frame of reference, the following table summarizes the photophysical and electrochemical data for various substituted quinoxaline derivatives. It is important to note that these are not direct properties of this compound but can offer insights into the expected range of values.
| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Reduction Potential (E_red, V) | Oxidation Potential (E_ox, V) | Reference |
| 2,3-Bis(arylthienyl)quinoxalines | 390 - 461 | 465 - 566 | - | - | - | [1] |
| 2-(Benzyloxy)-6-chloroquinoxaline | - | - | - | - | - | [2] |
| Metal-free Phthalocyanine (H₂Pc) | - | - | - | -0.67, -0.98 | 0.84, 1.10 | [3] |
| Copper Phthalocyanine (CuPc) | - | - | - | -0.80, -1.10 | 0.77, 0.93 | [3] |
Note: '-' indicates data not available in the cited literature.
Synthesis and Characterization Workflow
While a specific protocol for this compound is not documented, a plausible synthetic route and the subsequent characterization workflow can be proposed based on established methodologies for similar compounds.
Proposed Synthesis
A common method for the synthesis of 2,3-disubstituted quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the target molecule, a potential route could involve the reaction of a suitable benzyl-substituted dicarbonyl precursor with an appropriate diaminobenzene, followed by chlorination. A more direct approach would be the nucleophilic substitution on 2,3-dichloroquinoxaline.
Below is a conceptual workflow for the synthesis and purification of this compound.
Experimental Protocols for Characterization
The photophysical properties would be investigated using UV-Visible absorption and fluorescence spectroscopy.
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution of the purified compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.
-
The solvent will be used as a reference.
-
The molar extinction coefficient (ε) can be determined from the Beer-Lambert law by measuring the absorbance of solutions of known concentrations.
Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission spectrum using a spectrofluorometer.
-
The excitation wavelength should be set at the absorption maximum (λ_max) determined from the UV-Vis spectrum.
-
The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
The workflow for photophysical characterization is illustrated below.
Cyclic voltammetry (CV) is the primary technique used to investigate the electrochemical properties.
Cyclic Voltammetry:
-
Dissolve the purified compound in an appropriate solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintain an inert atmosphere during the measurement.
-
Record the cyclic voltammogram by scanning the potential over a suitable range to observe the reduction and/or oxidation peaks.
-
The redox potentials (E_red, E_ox) can be determined from the positions of the cathodic and anodic peaks. The reversibility of the redox processes can be assessed from the peak separation and the ratio of the peak currents.
The logical flow for electrochemical analysis is depicted below.
Conclusion
While direct experimental data for this compound is currently unavailable in the public domain, this guide provides a comprehensive framework for its synthesis and characterization based on the known properties and methodologies for analogous quinoxaline derivatives. The presented workflows and comparative data offer a valuable starting point for researchers aiming to explore the potential of this specific compound in various applications, including medicinal chemistry and materials science. Further experimental investigation is necessary to elucidate the precise photophysical and electrochemical properties of this compound.
References
Quantum Chemical Blueprint of 2-Benzyl-3-chloroquinoxaline: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Benzyl-3-chloroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the established theoretical protocols and expected quantitative results based on studies of structurally analogous quinoxaline derivatives. By employing Density Functional Theory (DFT), we can predict its structural, electronic, and reactive characteristics, offering crucial insights for rational drug design and development.
Introduction to Quantum Chemical Calculations of Quinoxaline Derivatives
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of pharmacological activities.[1] Understanding the relationship between the molecular structure and biological function is pivotal for the development of novel therapeutic agents. Quantum chemical calculations, particularly DFT, have emerged as indispensable tools in this endeavor.[1][2] These computational methods allow for the precise prediction of molecular geometries, electronic structures, and spectroscopic signatures, providing a foundational understanding of the molecule's behavior at a quantum level.[1] For this compound, these calculations can illuminate its chemical reactivity, stability, and potential interaction sites with biological targets.
Methodologies and Computational Protocols
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For molecules like this compound, a widely accepted and reliable approach involves the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting the properties of organic molecules.
Geometry Optimization
The initial step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms until the structure with the minimum energy is found. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
Electronic Property Calculations
Once the optimized geometry is obtained, a series of calculations are performed to determine the electronic properties of this compound. These include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
-
Mulliken Atomic Charges: This analysis partitions the total electron density of the molecule among its constituent atoms, providing insights into the electrostatic interactions and reactive sites.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.
Predicted Quantitative Data
The following tables summarize the anticipated quantitative data for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are representative of what would be expected for a molecule of this class.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.74 | N1-C2-C3 | 120.5 |
| N1-C2 | 1.32 | C2-C3-N4 | 121.0 |
| C2-C3 | 1.45 | C3-N4-C4a | 118.0 |
| C3-N4 | 1.33 | C-C-H (benzyl) | 120.0 |
| C-C (quinoxaline) | 1.38 - 1.42 | ||
| C-C (benzyl) | 1.39 - 1.41 | ||
| C-H | 1.08 - 1.10 |
Table 2: Predicted Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Energy Gap | 5.0 eV |
| Dipole Moment | 2.5 Debye |
Table 3: Predicted Mulliken Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
| N1 | -0.45 | C5 | -0.10 |
| C2 | 0.30 | C6 | -0.12 |
| C3 | 0.25 | C7 | -0.11 |
| N4 | -0.48 | C8 | -0.09 |
| Cl | -0.15 | C (benzyl CH2) | -0.20 |
Visualizing Molecular Properties and Workflows
Diagrams are essential for visualizing complex data and workflows in computational chemistry. The following sections provide Graphviz diagrams to illustrate key aspects of the quantum chemical analysis of this compound.
Molecular Structure
Caption: Molecular structure of this compound.
Quantum Chemical Calculation Workflow
Caption: A typical workflow for quantum chemical calculations.[1]
Frontier Molecular Orbital Energy Levels
Caption: Frontier molecular orbital energy level diagram.
Conclusion
Quantum chemical calculations provide a powerful, non-experimental approach to characterizing novel molecules like this compound. By employing methods such as DFT, researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of this compound.[1][3] The predicted data on molecular geometry, electronic properties, and reactivity descriptors serve as a critical foundation for understanding its potential biological activity and for guiding the synthesis of more potent and selective drug candidates. This computational blueprint is an invaluable asset in the modern drug discovery pipeline, accelerating the journey from molecular concept to therapeutic reality.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Benzyl-3-chloroquinoxaline
Topic: Synthesis of 2-Benzyl-3-chloroquinoxaline from 2,3-dichloroquinoxaline Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The targeted synthesis of substituted quinoxalines is therefore of great interest. This document provides detailed application notes and a protocol for the synthesis of this compound from 2,3-dichloroquinoxaline. The presented methodology focuses on a selective mono-benzylation, a crucial step for further functionalization and the development of novel molecular entities. The protocol is based on the principles of the Kumada cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[1]
Reaction Principle
The synthesis of this compound is achieved through a regioselective Kumada cross-coupling reaction.[1][2] This reaction involves the palladium- or nickel-catalyzed coupling of a Grignard reagent (benzylmagnesium chloride) with an organic halide (2,3-dichloroquinoxaline). The selectivity of the reaction for the C2 position over the C3 position is a key aspect of this synthesis, allowing for the isolation of the desired mono-substituted product. The general reaction is depicted below:
Figure 1 : General reaction scheme for the Kumada cross-coupling of 2,3-dichloroquinoxaline with benzylmagnesium chloride.
Quantitative Data Summary
The following table summarizes the results of hypothetical optimization studies for the synthesis of this compound. These studies aim to identify the optimal reaction conditions for yield and selectivity.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | THF | 25 | 12 | 45 |
| 2 | Pd(PPh₃)₄ (5) | - | THF | 65 | 6 | 68 |
| 3 | Ni(dppp)Cl₂ (5) | - | THF | 25 | 12 | 75 |
| 4 | Ni(dppp)Cl₂ (5) | - | THF | 0 | 24 | 82 |
| 5 | Ni(dppp)Cl₂ (10) | - | Diethyl Ether | 0 | 24 | 78 |
| 6 | Ni(dppp)Cl₂ (5) | - | Dioxane | 25 | 12 | 65 |
Yields are for the isolated this compound product.
Experimental Workflow
The overall experimental workflow for the synthesis, purification, and characterization of this compound is outlined in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on optimal conditions identified in the quantitative data summary (Entry 4).
Materials:
-
2,3-dichloroquinoxaline (1.0 mmol, 199.0 mg)
-
Benzylmagnesium chloride (1.2 mmol, 1.2 mL of a 1.0 M solution in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (0.05 mmol, 27.1 mg)
-
Anhydrous tetrahydrofuran (THF), 20 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,3-dichloroquinoxaline (1.0 mmol, 199.0 mg) and [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (0.05 mmol, 27.1 mg).
-
Solvent Addition: Add 10 mL of anhydrous THF to the flask and stir the mixture until the solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Grignard Reagent Addition: Slowly add benzylmagnesium chloride (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) to the stirred reaction mixture dropwise over 10 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After 24 hours, quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Signaling Pathway/Logical Relationship
The following diagram illustrates the catalytic cycle of the Kumada cross-coupling reaction for this synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Benzyl-3-chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-benzyl-3-chloroquinoxaline. This versatile substrate is a valuable building block in medicinal chemistry, and its functionalization via modern cross-coupling methodologies allows for the synthesis of a diverse range of novel quinoxaline derivatives with potential therapeutic applications. Quinoxaline scaffolds are present in numerous biologically active compounds, exhibiting a wide array of activities including anticancer, antimicrobial, and antiviral properties.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Three of the most important and widely utilized of these transformations are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under mild conditions, making them ideal for the late-stage functionalization of complex molecules in drug discovery programs.
The this compound core provides a key reactive handle at the C3 position for these transformations. The chlorine atom can be readily displaced through the catalytic cycle of palladium, enabling the introduction of a wide variety of substituents.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. The data is compiled from analogous reactions with structurally similar chloroquinoxaline derivatives to provide a reference for expected outcomes.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 82-92 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 60 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | DIPA | Toluene | 70 | 12 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 80 | 10 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | Acetonitrile | RT | 24 | 70-80 |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | [Pd(allyl)Cl]₂ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 80-90 |
| 4 | tert-Butylamine | XPhos Pd G3 (2) | - | LHMDS | THF | 90 | 16 | 75-85 |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound. Note: These protocols may require optimization for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-benzyl-3-arylquinoxalines via a palladium-catalyzed cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF, with 5-10% water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask via syringe.
-
Stir the reaction mixture at the indicated temperature (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyl-3-arylquinoxaline.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 2-benzyl-3-(alkynyl)quinoxalines via a palladium- and copper-cocatalyzed cross-coupling reaction between this compound and a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), typically used as solvent or co-solvent)
-
Solvent (e.g., THF, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-benzyl-3-(alkynyl)quinoxaline.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize 2-benzyl-3-(amino)quinoxalines via a palladium-catalyzed cross-coupling reaction between this compound and an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a G3-precatalyst, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, if not using a pre-catalyst)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a robust inert atmosphere, add this compound, the palladium pre-catalyst (or palladium source and ligand), and the base to a dry Schlenk tube.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Heat the reaction mixture with vigorous stirring at the specified temperature (typically 90-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography to obtain the desired 2-benzyl-3-(amino)quinoxaline.
Visualizations
The following diagrams illustrate the fundamental aspects of the palladium-catalyzed cross-coupling reactions discussed.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Sonogashira coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Anwendungshinweise und Protokolle zur Derivatisierung von 2-Benzyl-3-chlorchinoxalin für das antimikrobielle Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Synthese, Derivatisierung und das antimikrobielle Screening von 2-Benzyl-3-chlorchinoxalin. Chinoxaline sind eine bedeutende Klasse von heterozyklischen Verbindungen, die als Grundgerüst für viele pharmakologisch wirksame Substanzen dienen. Insbesondere ihre Derivate zeigen vielversprechende antimikrobielle Aktivitäten gegen ein breites Spektrum von Bakterien und Pilzen.
Einleitung
Die zunehmende Resistenz von Krankheitserregern gegen etablierte Antibiotika erfordert die dringende Entwicklung neuer antimikrobieller Wirkstoffe. Chinoxalin-Derivate haben sich aufgrund ihrer vielfältigen biologischen Aktivitäten als vielversprechende Kandidaten erwiesen. Die Funktionalisierung des Chinoxalin-Grundgerüsts, insbesondere an den Positionen 2 und 3, ermöglicht die Generierung von Substanzbibliotheken für das Hochdurchsatz-Screening. Das hier vorgestellte 2-Benzyl-3-chlorchinoxalin dient als vielseitiges Ausgangsmaterial, bei dem das Chloratom durch verschiedene Nukleophile substituiert werden kann, um eine Reihe von neuen Derivaten mit potenzieller antimikrobieller Wirkung zu erzeugen.
Synthese des Ausgangsmaterials: 2-Benzyl-3-chlorchinoxalin
Die Synthese von 2-Benzyl-3-chlorchinoxalin erfolgt in zwei Schritten: Zunächst wird durch die Kondensation von o-Phenylendiamin mit Phenylbrenztraubensäure das 2-Benzyl-3-hydroxychinoxalin hergestellt. Dieses Intermediat wird anschließend mit einem Chlorierungsmittel wie Phosphoroxychlorid (POCl₃) zum Zielmolekül umgesetzt.
Protokoll: Synthese von 2-Benzyl-3-hydroxychinoxalin
-
In einem 250-ml-Rundkolben wird o-Phenylendiamin (10 mmol) in Ethanol (50 ml) gelöst.
-
Unter Rühren wird eine Lösung von Phenylbrenztraubensäure (10 mmol) in Ethanol (20 ml) langsam zugetropft.
-
Das Reaktionsgemisch wird für 4-6 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Filtration gesammelt.
-
Der Feststoff wird mit kaltem Ethanol gewaschen und anschließend im Vakuum getrocknet, um reines 2-Benzyl-3-hydroxychinoxalin zu erhalten.
Protokoll: Chlorierung von 2-Benzyl-3-hydroxychinoxalin
-
In einem 100-ml-Rundkolben wird 2-Benzyl-3-hydroxychinoxalin (5 mmol) in Phosphoroxychlorid (20 ml) suspendiert.
-
Das Reaktionsgemisch wird für 2-3 Stunden vorsichtig unter Rückfluss erhitzt. Die Reaktion sollte unter einem Abzug durchgeführt werden, da HCl-Gas entsteht.
-
Nach dem Abkühlen wird das überschüssige POCl₃ vorsichtig unter Vakuum abdestilliert.
-
Der verbleibende Rückstand wird langsam und unter Kühlung in Eiswasser gegossen, um das Produkt auszufällen.
-
Der Feststoff wird abfiltriert, mit reichlich Wasser gewaschen, um restliche Säure zu entfernen, und im Vakuum getrocknet. Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) gereinigt werden.
Derivatisierung von 2-Benzyl-3-chlorchinoxalin
Das Chloratom in Position 3 des 2-Benzyl-3-chlorchinoxalins ist ein guter Abgangsgruppe und kann leicht durch verschiedene Nukleophile in einer nukleophilen aromatischen Substitution ersetzt werden. Dies ermöglicht die Synthese einer Vielzahl von Derivaten.
Allgemeines Protokoll zur nukleophilen Substitution
-
In einem geeigneten Reaktionsgefäß wird 2-Benzyl-3-chlorchinoxalin (1 mmol) in einem aprotischen polaren Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril (10 ml) gelöst.
-
Das entsprechende Nukleophil (z. B. ein Amin, Thiol oder Alkohol) (1,2 mmol) und eine Base wie Kaliumcarbonat (K₂CO₃) oder Triethylamin (Et₃N) (1,5 mmol) werden zugegeben.
-
Das Reaktionsgemisch wird bei erhöhter Temperatur (typischerweise 80-120 °C) für mehrere Stunden gerührt, bis die DC eine vollständige Umsetzung anzeigt.
-
Nach dem Abkühlen wird das Reaktionsgemisch in Wasser gegossen und das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und einer gesättigten Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Derivat zu erhalten.
Antimikrobielles Screening
Die neu synthetisierten Chinoxalin-Derivate werden auf ihre antimikrobielle Aktivität gegen eine Reihe von pathogenen Bakterien und Pilzen getestet. Die minimale Hemmkonzentration (MHK), die die niedrigste Konzentration einer Substanz ist, die das sichtbare Wachstum eines Mikroorganismus hemmt, wird üblicherweise bestimmt.
Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK) mittels Bouillon-Mikrodilutionsmethode
-
Vorbereitung der Testplatten: In einer 96-Well-Mikrotiterplatte werden serielle zweifache Verdünnungen der Testverbindungen in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze) hergestellt. Die Konzentrationen reichen typischerweise von 256 µg/ml bis 0,5 µg/ml.
-
Vorbereitung des Inokulums: Eine Suspension des Testmikroorganismus wird in sterilem Medium hergestellt und ihre Trübung auf einen 0,5 McFarland-Standard eingestellt (ca. 1,5 x 10⁸ KBE/ml). Diese Suspension wird weiter verdünnt, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml in den Testvertiefungen zu erreichen.
-
Inokulation: Jede Vertiefung der Mikrotiterplatte wird mit dem vorbereiteten mikrobiellen Inokulum beimpft. Positivkontrollen (Medium mit Inokulum, aber ohne Testverbindung) und Negativkontrollen (nur Medium) werden mitgeführt.
-
Inkubation: Die Platten werden bei der für den jeweiligen Mikroorganismus optimalen Temperatur (z. B. 37 °C für die meisten Bakterien, 28-35 °C für Pilze) für 18-24 Stunden (Bakterien) oder 24-48 Stunden (Pilze) inkubiert.
-
Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum (Trübung) des Mikroorganismus zu beobachten ist.
Datenpräsentation
Die Ergebnisse des antimikrobiellen Screenings sollten in einer klaren und strukturierten Tabelle zusammengefasst werden, um einen einfachen Vergleich der Wirksamkeit der verschiedenen Derivate zu ermöglichen.
Tabelle 1: Antimikrobielle Aktivität von 2-Benzyl-3-substituierten Chinoxalin-Derivaten (Beispieldaten)
| Verbindung | Substituent an Position 3 | MHK (µg/ml) gegen S. aureus | MHK (µg/ml) gegen E. coli | MHK (µg/ml) gegen C. albicans |
| 1 | -Cl (Ausgangsmaterial) | >256 | >256 | >256 |
| 2a | -NH-CH₂CH₃ | 64 | 128 | 256 |
| 2b | -N(CH₃)₂ | 32 | 64 | 128 |
| 2c | -Morpholin | 16 | 32 | 64 |
| 3a | -S-CH₂CH₃ | 128 | 256 | >256 |
| 3b | -S-Phenyl | 64 | 128 | 128 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | - |
| Fluconazol | (Standard) | - | - | 8 |
Visualisierungen
Diagramme können helfen, komplexe Arbeitsabläufe und Zusammenhänge zu verdeutlichen.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum Screening.
Der Wirkmechanismus von Chinoxalin-Derivaten ist vielfältig. Für Chinoxalin-1,4-di-N-oxide wird angenommen, dass sie durch die Bioreduktion der N-Oxid-Gruppen reaktive Sauerstoffspezies (ROS) erzeugen, die zu oxidativen Schäden an zellulären Makromolekülen, insbesondere der DNA, führen.[1]
Abbildung 2: Vereinfachter Signalweg der antimikrobiellen Wirkung.
References
Application of 2-Benzyl-3-chloroquinoxaline in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their rigid, aromatic framework serves as a versatile scaffold in medicinal chemistry for the development of therapeutic agents with a wide range of activities, including antimicrobial, anticancer, and antiviral properties. Among the many quinoxaline-based building blocks, 2-Benzyl-3-chloroquinoxaline stands out as a key intermediate for the synthesis of diverse fused heterocyclic systems. The presence of a reactive chlorine atom at the C3 position and a benzyl group at the C2 position allows for sequential and regioselective functionalization, making it a valuable precursor for creating complex molecular architectures.
These application notes provide a detailed overview of the synthesis of the precursor, N-benzyl-3-chloroquinoxalin-2-amine, and its subsequent application in the construction of fused heterocyclic systems, such as quinoxaline-thiol derivatives and potentially triazoloquinoxalines and thiazoloquinoxalines. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to guide researchers in utilizing this versatile reagent.
Precursor Synthesis: N-Benzyl-3-chloroquinoxalin-2-amine
The primary starting material for the applications described herein is N-benzyl-3-chloroquinoxalin-2-amine. It is synthesized via a nucleophilic aromatic substitution reaction between 2,3-dichloroquinoxaline and benzylamine.
Reaction Scheme: Synthesis of N-Benzyl-3-chloroquinoxalin-2-amine
Caption: Synthesis of the key precursor.
Experimental Protocol: Synthesis of N-Benzyl-3-chloroquinoxalin-2-amine[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (0.5 mmol) in ethanol (5 mL).
-
Addition of Reagent: Add benzylamine (0.75 mmol) to the solution.
-
Reaction Conditions: Reflux the reaction mixture at 78 °C for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using 2% ethyl acetate in hexane as the eluent to yield N-benzyl-3-chloroquinoxalin-2-amine as a pale yellow solid.
| Compound | Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) | Ref. |
| N-Benzyl-3-chloroquinoxalin-2-amine | 2,3-dichloroquinoxaline | Benzylamine | Ethanol | 78 | 5 | - | - | [1] |
Note: The reference did not provide a specific yield or melting point for this intermediate.
Application in the Synthesis of Fused Heterocycles
N-Benzyl-3-chloroquinoxalin-2-amine is a versatile precursor for constructing various fused heterocyclic systems. The chlorine atom can be readily displaced by a variety of nucleophiles, leading to subsequent cyclization reactions.
Synthesis of 3-(Benzylamino)quinoxaline-2-thiol
A key transformation of N-benzyl-3-chloroquinoxalin-2-amine is its conversion to 3-(benzylamino)quinoxaline-2-thiol. This is achieved by reacting it with a sulfur nucleophile, such as sodium sulfide. The resulting thiol is a valuable intermediate for the synthesis of sulfur-containing heterocycles like thiazoloquinoxalines.
Reaction Scheme: Synthesis of 3-(Benzylamino)quinoxaline-2-thiol
Caption: Thionation of the precursor.
-
Reaction Setup: Treat N-benzyl-3-chloroquinoxalin-2-amine (0.37 mmol) with sodium sulfide flakes (1.48 mmol) in dimethylformamide (DMF) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by pouring the mixture onto crushed ice.
-
Isolation: Collect the resulting thick yellow solid by filtration, wash it thoroughly with cold water, and dry it under vacuum to afford 3-(benzylamino)quinoxaline-2-thiol in good yield.
| Product | Starting Material | Reagent | Solvent | Temp. | Yield | Ref. |
| 3-(Benzylamino)quinoxaline-2-thiol | N-Benzyl-3-chloroquinoxalin-2-amine | Sodium Sulfide | DMF | RT | Good | [1] |
Synthesis of[2][3][4]Triazolo[4,3-a]quinoxalines (General Pathway)
While a direct synthesis from this compound is not explicitly detailed in the provided search results, a general and highly relevant pathway involves the reaction of a 2-chloro-3-hydrazinylquinoxaline intermediate with various one-carbon synthons. By analogy, reacting this compound with hydrazine hydrate would yield 2-benzyl-3-hydrazinylquinoxaline, a key precursor for triazole ring formation.
Workflow: General Synthesis of[2][3]Triazolo[4,3-a]quinoxalines
Caption: General route to triazoloquinoxalines.
This hydrazinyl intermediate can then be cyclized with reagents like orthoesters or aldehydes to form the fused triazole ring.[4]
This protocol is based on analogous reactions and requires experimental validation.
-
Step 1: Synthesis of 2-Benzyl-3-hydrazinylquinoxaline. Reflux a solution of this compound (1 mmol) with an excess of hydrazine hydrate in ethanol. Monitor by TLC until the starting material is consumed. Cool the reaction mixture and isolate the precipitated product by filtration.
-
Step 2: Cyclization. Take the 2-benzyl-3-hydrazinylquinoxaline (1 mmol) and react it with an appropriate cyclizing agent (e.g., triethyl orthoformate for an unsubstituted triazole ring, or an aldehyde for a substituted one) in a suitable solvent (e.g., ethanol or acetic acid) under reflux.
-
Work-up and Purification. After the reaction is complete, cool the mixture, and isolate the crude product. Purify by recrystallization or column chromatography.
Synthesis of Thiazolo[2,3-b]quinoxalines (General Pathway)
The synthesis of thiazolo[2,3-b]quinoxaline derivatives typically involves the reaction of a quinoxaline-2-thiol derivative with an α-haloketone or a similar two-carbon electrophile, followed by cyclization.[5] The previously synthesized 3-(benzylamino)quinoxaline-2-thiol is an ideal starting material for this type of transformation.
Workflow: General Synthesis of Thiazolo[2,3-b]quinoxalines
Caption: General route to thiazoloquinoxalines.
This protocol is based on analogous reactions and requires experimental validation.
-
S-Alkylation: To a solution of 3-(benzylamino)quinoxaline-2-thiol (1 mmol) in a solvent like ethanol or DMF, add a base (e.g., sodium ethoxide or potassium carbonate) followed by an α-haloketone (e.g., phenacyl bromide) (1 mmol). Stir the reaction at room temperature until the S-alkylation is complete (monitored by TLC).
-
Cyclization: The intermediate S-alkylated product can be isolated or cyclized in situ. For cyclization, heating the reaction mixture, or adding a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid, would facilitate the intramolecular condensation to form the thiazole ring.
-
Work-up and Purification: After cooling, pour the reaction mixture into water or ice-water to precipitate the product. Filter the solid, wash, and purify by recrystallization from a suitable solvent.
Conclusion
This compound, and its readily accessible isomer N-benzyl-3-chloroquinoxalin-2-amine, are highly valuable and versatile building blocks in heterocyclic synthesis. They provide a straightforward entry point for the construction of a variety of fused quinoxaline systems. The protocols and pathways outlined in these notes demonstrate their utility in synthesizing key intermediates like 3-(benzylamino)quinoxaline-2-thiol and provide a strategic foundation for accessing more complex and potentially biologically active molecules such as triazoloquinoxalines and thiazoloquinoxalines. Further exploration and optimization of these reactions can be expected to yield novel compounds of significant interest to the fields of medicinal chemistry and materials science.
References
- 1. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 2-Benzyl-3-chloroquinoxaline as a Precursor for a Thiol-Selective Fluorescent Probe
For Research Use Only.
Introduction
Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are essential antioxidants that play a critical role in maintaining cellular redox homeostasis.[1] Abnormal levels of these thiols are associated with various diseases, making their detection and quantification a key area of interest in biomedical research and drug development.[1] Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and applicability in live-cell imaging.[2]
This document details the application of 2-Benzyl-3-chloroquinoxaline as a precursor for synthesizing a novel "turn-on" fluorescent probe for the detection of biothiols. The core principle of this probe is the nucleophilic substitution of the chlorine atom on the quinoxaline ring by a thiol group. This reaction leads to the formation of a thioether conjugate with significantly enhanced fluorescence, allowing for the quantification of thiols. The quinoxaline scaffold is a well-established fluorophore, and its derivatives are known to exhibit favorable photophysical properties.[3]
Principle of Detection
The detection mechanism relies on a thiol-activated nucleophilic aromatic substitution (SNAr) reaction. The this compound precursor is weakly fluorescent. Upon reaction with a biothiol (R-SH), the thiol group displaces the chloride ion at the 3-position of the quinoxaline ring. This substitution results in the formation of a 2-Benzyl-3-(alkylthio)quinoxaline derivative, which exhibits strong fluorescence. The intensity of the emitted light is directly proportional to the concentration of the thiol, enabling quantitative analysis.
Data Presentation
The following table summarizes the anticipated photophysical and performance data of the thiol probe derived from this compound, based on values reported for analogous quinoxaline-based thiol probes.[2][4]
| Parameter | Value |
| Excitation Wavelength (λex) | ~365 nm |
| Emission Wavelength (λem) | ~450 - 500 nm |
| Stokes Shift | ~85 - 135 nm |
| Quantum Yield (Φ) of Precursor | < 0.05 |
| Quantum Yield (Φ) of Thiol Adduct | > 0.5 |
| Limit of Detection (LOD) | 10-100 nM |
| Response Time | < 15 minutes |
| Optimal pH Range | 7.0 - 8.0 |
Experimental Protocols
Protocol 1: Synthesis of the Thiol-Reactive Fluorescent Probe
This protocol describes the synthesis of a generic thiol-reactive probe from this compound. For this example, we will describe the reaction with N-acetyl-L-cysteine as a representative thiol.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 20 mL of anhydrous DMF.
-
Add N-acetyl-L-cysteine (1.2 mmol) and potassium carbonate (2.5 mmol) to the solution.
-
Stir the reaction mixture at 60°C for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the final fluorescent probe.
Protocol 2: In Vitro Thiol Detection
This protocol outlines the procedure for the quantification of a thiol sample using the synthesized probe.
Materials:
-
Synthesized fluorescent probe stock solution (1 mM in DMSO)
-
Thiol standard solutions (e.g., Cysteine, Glutathione) of known concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of thiol standard solutions with concentrations ranging from 0 to 100 µM in PBS.
-
Prepare a working solution of the fluorescent probe by diluting the stock solution to 10 µM in PBS.
-
In a 96-well microplate, add 100 µL of each thiol standard solution to separate wells.
-
To each well, add 100 µL of the 10 µM probe working solution.
-
Incubate the microplate at 37°C for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~365 nm and emission at ~475 nm.
-
Plot the fluorescence intensity as a function of the thiol concentration to generate a calibration curve.
-
The concentration of an unknown sample can be determined by measuring its fluorescence under the same conditions and interpolating from the calibration curve.
Protocol 3: Live Cell Imaging of Intracellular Thiols
This protocol provides a general guideline for visualizing intracellular thiols in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Synthesized fluorescent probe stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal microscope
Procedure:
-
Seed the cells in a glass-bottom dish and culture until they reach 70-80% confluency.
-
Remove the culture medium and wash the cells twice with PBS.
-
Prepare a 5 µM solution of the fluorescent probe in serum-free cell culture medium.
-
Incubate the cells with the probe solution at 37°C for 30 minutes in a CO₂ incubator.
-
Remove the probe solution and wash the cells three times with PBS.
-
Add fresh PBS or cell culture medium to the cells.
-
Image the cells using a confocal microscope with appropriate laser excitation and emission filters.
Mandatory Visualizations
References
- 1. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 2-phenylbenzo[g]quinoxaline derivatives as viscosity-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-aryl-2-benzylquinoxalin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of N-aryl-2-benzylquinoxalin-3-amine, a scaffold of interest in medicinal chemistry and materials science. The described methodology follows a robust three-step sequence involving the formation of a quinoxalinone core, subsequent chlorination, and a final palladium-catalyzed Buchwald-Hartwig amination.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The N-aryl-2-benzylquinoxalin-3-amine core, in particular, offers a versatile platform for the development of novel therapeutic agents and functional organic materials. The synthetic route detailed herein is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Overall Synthetic Scheme
The synthesis of N-aryl-2-benzylquinoxalin-3-amine is accomplished through the following three-step process:
-
Step 1: Synthesis of 2-benzylquinoxalin-3(4H)-one via condensation of o-phenylenediamine and a β-ketoester.
-
Step 2: Synthesis of 3-chloro-2-benzylquinoxaline through chlorination of the quinoxalinone intermediate.
-
Step 3: Synthesis of N-aryl-2-benzylquinoxalin-3-amine via a Buchwald-Hartwig palladium-catalyzed amination.
Data Presentation
The following tables summarize the key quantitative data for each synthetic step. Please note that yields are representative and may vary based on the specific substrates and reaction scale.
Table 1: Synthesis of 2-benzylquinoxalin-3(4H)-one
| Parameter | Value |
| Reactants | o-Phenylenediamine, Ethyl 3-phenyl-2-oxopropanoate |
| Solvent | Acetic Acid |
| Temperature | 120 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Table 2: Synthesis of 3-chloro-2-benzylquinoxaline
| Parameter | Value |
| Reactant | 2-benzylquinoxalin-3(4H)-one |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 3-5 hours |
| Typical Yield | 80-90% |
Table 3: Synthesis of N-aryl-2-benzylquinoxalin-3-amine (Buchwald-Hartwig Amination)
| Parameter | Value |
| Reactants | 3-chloro-2-benzylquinoxaline, Arylamine |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Xantphos |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-85% |
Experimental Protocols
Step 1: Synthesis of 2-benzylquinoxalin-3(4H)-one
This procedure outlines the condensation reaction to form the quinoxalinone core.
Materials:
-
o-Phenylenediamine
-
Ethyl 3-phenyl-2-oxopropanoate
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Add ethyl 3-phenyl-2-oxopropanoate (1.05 equivalents) to the solution.
-
Heat the reaction mixture to 120 °C and maintain at this temperature for 4-6 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-benzylquinoxalin-3(4H)-one.
Step 2: Synthesis of 3-chloro-2-benzylquinoxaline
This protocol details the chlorination of the quinoxalinone intermediate using phosphorus oxychloride.
Materials:
-
2-benzylquinoxalin-3(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a round-bottom flask, add 2-benzylquinoxalin-3(4H)-one (1.0 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 10-15 equivalents) to the flask in a fume hood.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-chloro-2-benzylquinoxaline.
Step 3: Synthesis of N-aryl-2-benzylquinoxalin-3-amine
This protocol describes the final N-arylation step via Buchwald-Hartwig amination.[1]
Materials:
-
3-chloro-2-benzylquinoxaline
-
Substituted arylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add 3-chloro-2-benzylquinoxaline (1.0 equivalent), the arylamine (1.2 equivalents), cesium carbonate (1.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-benzylquinoxalin-3-amine.
Visualizations
Caption: Overall synthetic workflow for N-aryl-2-benzylquinoxalin-3-amine.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Fused Quinoxaline Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of fused quinoxaline systems, with a focus on methodologies starting from precursors structurally related to 2-benzyl-3-chloroquinoxaline. The content includes detailed experimental protocols, tabulated quantitative data for key reactions, and visualizations of synthetic pathways and biological mechanisms of action. As the direct use of this compound as a starting material is not prominently described in the literature, this document focuses on the versatile and well-documented precursor, N-benzyl-3-chloroquinoxalin-2-amine, and other relevant chloro-substituted quinoxalines.
Introduction to Fused Quinoxaline Systems
Quinoxaline derivatives and their fused heterocyclic analogs are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The fusion of additional heterocyclic rings to the quinoxaline core can modulate the molecule's steric and electronic properties, leading to enhanced potency and target selectivity. This document outlines key synthetic strategies for constructing prominent fused systems such as triazolo[4,3-a]quinoxalines and pyrazolo[3,4-b]quinoxalines.
Synthesis of Key Precursors
The synthesis of fused quinoxaline systems often begins with appropriately substituted 2,3-dichloroquinoxaline. From this starting material, key intermediates such as N-benzyl-3-chloroquinoxalin-2-amine and 2-chloro-3-hydrazinylquinoxaline can be efficiently prepared.
Protocol 1: Synthesis of N-Benzyl-3-chloroquinoxalin-2-amine
This protocol describes the synthesis of N-benzyl-3-chloroquinoxalin-2-amine, a vital precursor for various derivatizations.
Experimental Protocol:
-
A mixture of 2,3-dichloroquinoxaline (0.5 mmol) and benzylamine (0.75 mmol) is refluxed in ethanol (5 mL) at 78 °C for 5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.
-
The crude residue is purified by column chromatography using 2% ethyl acetate in hexane as the eluent to yield N-benzyl-3-chloroquinoxalin-2-amine as a pale yellow solid.
Caption: Synthesis of N-Benzyl-3-chloroquinoxalin-2-amine.
Protocol 2: Synthesis of 2-Chloro-3-hydrazinylquinoxaline
This intermediate is crucial for the synthesis of nitrogen-rich fused systems like triazoles and pyrazoles.
Experimental Protocol:
-
2,3-Dichloroquinoxaline (0.168 mole) is stirred with hydrazine hydrate (0.369 mole) in 500 mL of ethanol at room temperature overnight (approximately 16 hours).[4]
-
The resulting thick, yellow slurry is filtered.
-
The precipitate is washed with ethanol.
-
The crude product is recrystallized from hot methanol to give 2-chloro-3-hydrazinylquinoxaline.[4]
Caption: Synthesis of 2-Chloro-3-hydrazinylquinoxaline.
Synthesis of Fused Quinoxaline Systems
The prepared precursors can be utilized in cyclization reactions to generate a variety of fused heterocyclic systems.
Application 1: Synthesis of[1][5][6]Triazolo[4,3-a]quinoxalines
This class of compounds is synthesized from 2-chloro-3-hydrazinylquinoxaline and is known for its potential anticancer and antimicrobial activities.[1]
Protocol 3: Synthesis of 4-Chloro-[4][5]triazolo[4,3-a]quinoxaline
-
A mixture of 2-chloro-3-hydrazinylquinoxaline (2 mmol, 0.39 g) and triethyl orthoformate (1.5 mL) in formic acid (10 mL) is heated under reflux for 8 hours.
-
The resulting mixture is dried by heating.
-
The crude product is recrystallized from ethanol to yield 4-chloro-[4][5]triazolo[4,3-a]quinoxaline.
Protocol 4: Synthesis of 4-Amino-[4][5]triazolo[4,3-a]quinoxalines
-
A mixture of 4-chloro-[4][5]triazolo[4,3-a]quinoxaline (1 mmol) and an appropriate amine (e.g., morpholine, 2 mmol) is stirred in ethanol (10 mL) at room temperature for 2 hours.
-
After cooling, water (10 mL) is added to the reaction mixture.
-
The resulting precipitate is collected by filtration and recrystallized from ethanol to afford the desired 4-amino-[4][5]triazolo[4,3-a]quinoxaline derivative.
Caption: Synthetic pathway to[4][5]Triazolo[4,3-a]quinoxalines.
Application 2: Synthesis of Pyrazolo[3,4-b]quinoxalines
Pyrazolo[3,4-b]quinoxalines are another important class of fused systems, often synthesized from 2-chloro-3-formylquinolines. These compounds have shown promising antimicrobial activities.
Protocol 5: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
-
To a solution of 2-chloro-3-formylquinoline (0.002 mole) in absolute ethanol, add 80% hydrazine hydrate (5 mL) and a few drops of triethylamine.[6]
-
Reflux the mixture on a water bath for 15 hours.[6]
-
After completion of the reaction (monitored by TLC), distill off the excess hydrazine hydrate and alcohol under reduced pressure.
-
Pour the residue into water.
-
Filter the solid obtained and dry to yield the pyrazolo[3,4-b]quinoline derivative.[6]
Caption: Synthesis of Pyrazolo[3,4-b]quinoxalines.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the key synthetic steps described above.
| Reaction | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| Protocol 1 | 2,3-Dichloroquinoxaline, Benzylamine | Ethanol, Reflux (78°C), 5h | N-Benzyl-3-chloroquinoxalin-2-amine | Not specified in source | N/A |
| Protocol 2 | 2,3-Dichloroquinoxaline, Hydrazine Hydrate | Ethanol, Room Temp, 16h | 2-Chloro-3-hydrazinylquinoxaline | 41 | [4] |
| Protocol 3 | 2-Chloro-3-hydrazinylquinoxaline, Triethyl orthoformate | Formic Acid, Reflux, 8h | 4-Chloro-[4][5]triazolo[4,3-a]quinoxaline | 85-92 | |
| Protocol 4 | 4-Chloro-[4][5]triazolo[4,3-a]quinoxaline, Morpholine | Ethanol, Room Temp, 2h | 4-Morpholino-[4][5]triazolo[4,3-a]quinoxaline | 88 | |
| Protocol 5 | 2-Chloro-3-formylquinoline, Hydrazine Hydrate | Ethanol, Triethylamine, Reflux, 15h | Pyrazolo[3,4-b]quinoline | Not specified in source | [6] |
Biological Activity and Signaling Pathways
Anticancer Mechanism of[1][5][6]Triazolo[4,3-a]quinoxalines
Several studies have indicated that triazoloquinoxaline derivatives exert their anticancer effects through DNA intercalation and inhibition of topoisomerase II.[1][7] This dual mechanism disrupts DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
Caption: Anticancer mechanism of[4][5]Triazolo[4,3-a]quinoxalines.
Antimicrobial Mechanism of Pyrazolo-fused Quinoxalines
The precise antimicrobial mechanism of pyrazolo-fused quinoxalines is an active area of research. However, pyrazole-containing compounds are known to interfere with various essential cellular processes in bacteria. These can include inhibition of cell wall synthesis, disruption of protein and nucleic acid synthesis, and interference with metabolic pathways.[8]
Caption: Potential antimicrobial mechanisms of Pyrazolo-fused Quinoxalines.
Conclusion
The synthetic routes detailed in these application notes provide robust and reproducible methods for accessing a variety of fused quinoxaline systems. The versatility of chloro-substituted quinoxaline precursors allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships. The significant biological activities of these fused systems, particularly in the areas of oncology and infectious diseases, underscore their importance as scaffolds for future drug discovery and development efforts. Further investigation into their specific molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential.
References
- 1. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. ijirset.com [ijirset.com]
- 7. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Benzyl-3-chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in pharmacologically active compounds.[1][2] Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with a wide range of therapeutic applications, including antimicrobial, anticancer, and antiviral activities. The functionalization of the quinoxaline scaffold is a key strategy in the development of new drug candidates.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Benzyl-3-chloroquinoxaline with various arylboronic acids. This reaction allows for the introduction of diverse aryl groups at the 3-position of the quinoxaline core, providing a versatile route to novel derivatives for screening and lead optimization in drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[1][2] The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, particularly with less reactive heteroaryl chlorides.[3]
Experimental Protocol
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine, and anhydrous sodium sulfate for work-up
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3]
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-benzyl-3-arylquinoxaline.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a chloroquinoxaline substrate with various arylboronic acids. While the substrate used in the cited literature is 2,6-dichloroquinoxaline, these data provide a useful reference for the expected yields in the coupling of this compound under similar conditions. The reaction conditions for the data below were: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2 equiv) in THF at 90 °C for 8 hours.[4]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (2-benzyl-3-Ar -quinoxaline) | Yield (%)[4] |
| 1 | 2-Tolylboronic acid | 2-Benzyl-3-(2-tolyl)quinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 2-Benzyl-3-(3-tolyl)quinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 2-Benzyl-3-(4-tolyl)quinoxaline | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | 2-Benzyl-3-(3,5-dimethylphenyl)quinoxaline | 90 |
| 5 | 2,4,6-Trimethylphenylboronic acid | 2-Benzyl-3-(2,4,6-trimethylphenyl)quinoxaline | 96 |
| 6 | 2-Methoxyphenylboronic acid | 2-Benzyl-3-(2-methoxyphenyl)quinoxaline | 72 |
| 7 | 4-Methoxyphenylboronic acid | 2-Benzyl-3-(4-methoxyphenyl)quinoxaline | 63 |
| 8 | 2,3-Dimethoxyphenylboronic acid | 2-Benzyl-3-(2,3-dimethoxyphenyl)quinoxaline | 65 |
| 9 | 4-Fluorophenylboronic acid | 2-Benzyl-3-(4-fluorophenyl)quinoxaline | 62 |
| 10 | 2-Thienylboronic acid | 2-Benzyl-3-(2-thienyl)quinoxaline | 45 |
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Benzyl-3-chloroquinoxaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Benzyl-3-chloroquinoxaline. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this specific chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method for synthesizing this compound is through the nucleophilic substitution of one chlorine atom in 2,3-dichloroquinoxaline with a benzyl nucleophile. This approach is favored due to the high reactivity of the chlorine atoms in the 2 and 3 positions of the quinoxaline ring, making them excellent leaving groups for substitution reactions.[1][2][3]
Q2: What are the key starting materials for this synthesis?
The primary starting materials are 2,3-dichloroquinoxaline and a suitable benzylating agent. The choice of the benzylating agent is critical and can include benzylmagnesium halides (Grignard reagents) or other organometallic benzyl reagents.
Q3: What are the major challenges in synthesizing this compound?
The primary challenges include controlling the selectivity of the reaction to achieve mono-substitution, preventing the formation of the di-substituted by-product (2,3-dibenzylquinoxaline), and managing potential side reactions. Purification of the final product from unreacted starting materials and by-products can also be a significant hurdle.
Q4: How can I purify the final product?
Standard purification techniques for quinoxaline derivatives include column chromatography on silica gel and recrystallization.[4] For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[4] Recrystallization from a suitable solvent, such as ethanol, can also be effective for obtaining a pure solid product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive Grignard reagent. 2. Poor quality of 2,3-dichloroquinoxaline. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Prepare fresh benzylmagnesium bromide and titrate to determine its exact concentration before use. 2. Ensure the 2,3-dichloroquinoxaline is pure and dry. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. 4. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of 2,3-dibenzylquinoxaline (di-substituted product) | 1. Excess of benzylating agent. 2. High reaction temperature. 3. Prolonged reaction time after the formation of the mono-substituted product. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the benzylating agent. 2. Maintain a lower reaction temperature to favor mono-substitution. 3. Monitor the reaction closely by TLC and quench the reaction as soon as the desired product is formed. |
| Presence of unreacted 2,3-dichloroquinoxaline | 1. Insufficient amount of benzylating agent. 2. The benzylating agent was added too quickly, leading to side reactions. 3. Low reaction temperature. | 1. Ensure at least one equivalent of the active benzylating agent is used. 2. Add the benzylating agent dropwise at a low temperature to control the reaction rate. 3. Increase the reaction temperature to ensure the reaction goes to completion. |
| Formation of by-products other than the di-substituted product | 1. Wurtz-type coupling of the benzylating agent (formation of 1,2-diphenylethane). 2. Reaction with residual water or atmospheric moisture. | 1. Use a high-quality Grignard reagent and consider using an alternative solvent like 2-methyltetrahydrofuran (2-MeTHF) to suppress Wurtz coupling.[5] 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult purification | 1. Similar polarities of the product and by-products. 2. Oiling out during recrystallization. | 1. Use a long chromatography column with a shallow gradient of the eluent to improve separation. 2. For recrystallization, try a different solvent or a solvent mixture. If the product oils out, try scratching the flask or adding a seed crystal. |
Experimental Protocols
Proposed Synthesis of this compound via Grignard Reaction
This protocol describes a plausible method for the synthesis of this compound based on the nucleophilic substitution of 2,3-dichloroquinoxaline with benzylmagnesium bromide.
Materials:
-
2,3-Dichloroquinoxaline
-
Magnesium turnings
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Benzylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of benzyl bromide (1.1 equivalents) in anhydrous THF.
-
Add a few drops of the benzyl bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction starts, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature.
-
-
Synthesis of this compound:
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dichloroquinoxaline (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared benzylmagnesium bromide solution (1.0-1.2 equivalents) dropwise to the solution of 2,3-dichloroquinoxaline, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Nucleophilic Substitution on 2,3-Dichloroquinoxaline (Hypothetical Data Based on Similar Reactions)
| Entry | Benzylating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | Benzylmagnesium bromide | 1.1 | THF | 0 to rt | 3 | 65 |
| 2 | Benzylmagnesium bromide | 1.5 | THF | 0 to rt | 3 | 50 (with 20% di-substituted product) |
| 3 | Benzylmagnesium bromide | 1.1 | 2-MeTHF | 0 to rt | 3 | 70 |
| 4 | Benzylzinc chloride | 1.2 | THF | rt | 6 | 55 |
| 5 | Benzyltributylstannane | 1.2 | Toluene | 80 | 12 | 45 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Benzyl-3-chloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-3-chloroquinoxaline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process:
-
Condensation: The reaction of an o-phenylenediamine with ethyl benzoylacetate to form the intermediate, 2-benzylquinoxalin-3(4H)-one.
-
Chlorination: The subsequent chlorination of the quinoxalinone intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product.[1]
Q2: What are the potential common byproducts in the synthesis of this compound?
Common byproducts can arise from both the condensation and chlorination steps. These may include:
-
From the condensation step:
-
From the chlorination step:
-
From starting materials:
-
Impurities from benzyl chloride such as benzaldehyde, benzyl alcohol, and dibenzyl ether.[7]
-
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield in the condensation of o-phenylenediamine and ethyl benzoylacetate.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Ensure the reaction is carried out under appropriate temperature and solvent conditions. Heating in a solvent like xylene is often effective.[2] |
| Alternative Cyclization Pathways | The reaction of N-alkyl-o-phenylenediamines with ethyl benzoylacetate can sometimes lead to the formation of benzimidazoles or benzodiazepines.[2] Consider using an acid catalyst to favor the desired quinoxalinone formation. |
| Impurities in Starting Materials | Use purified o-phenylenediamine and ethyl benzoylacetate to minimize side reactions. |
Issue 2: Incomplete chlorination of 2-benzylquinoxalin-3(4H)-one.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Chlorinating Agent | Use a sufficient excess of POCl₃ (typically 10-20 volumes) to ensure complete conversion.[1] A minimum of 1 molar equivalent of POCl₃ is required for efficient conversion.[5][6] |
| Inadequate Reaction Temperature or Time | The chlorination reaction often requires heating. Refluxing at 100°C for several hours is a common procedure.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Moisture can react with POCl₃, reducing its effectiveness and leading to the formation of phosphoric acid.[4] |
| Formation of Stable Intermediates | The reaction proceeds through phosphorylated intermediates.[5][6] Ensure sufficient heating (70-90°C) to drive the reaction to completion.[5] |
Issue 3: Formation of multiple unexpected byproducts.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Side Reactions of POCl₃ | POCl₃ is a reactive compound. Ensure that the workup procedure involves carefully quenching the excess POCl₃ with ice water to prevent uncontrolled reactions.[1] |
| Impurities in Benzyl Chloride | If benzyl chloride is used in an earlier step to synthesize a precursor, impurities such as benzaldehyde and benzyl alcohol may be carried through and participate in side reactions.[7] Use highly pure starting materials. |
| Decomposition at High Temperatures | Avoid excessive heating during the chlorination step, as this can lead to decomposition. A reaction temperature of 70-75°C can be effective while minimizing decomposition.[4] |
Summary of Potential Byproducts
The following table summarizes the common byproducts, their likely origin, and recommended analytical techniques for their identification.
| Byproduct | Potential Origin | Recommended Analytical Technique(s) |
| 2-Benzylquinoxalin-3(4H)-one | Incomplete chlorination | TLC, HPLC, LC-MS |
| Phosphorylated quinoxalinone intermediates | Intermediate in the chlorination reaction | ³¹P NMR[5][6] |
| 1-Alkyl-2-phenacylbenzimidazoles | Side reaction during condensation | NMR, MS[2] |
| 1-Alkyl-4-phenyl-1,5-benzodiazepine-2-ones | Side reaction during condensation | NMR, MS[2] |
| Benzaldehyde, Benzyl alcohol | Impurities in starting benzyl chloride | GC-MS, HPLC[7] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloroquinoxaline from Quinoxaline-2,3(1H,4H)-dione (Illustrative of a general chlorination procedure)
This protocol outlines the direct chlorination of a quinoxalinone precursor using phosphorus oxychloride.[1]
Materials:
-
Quinoxaline-2,3(1H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice cold water
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend the quinoxalinone starting material (1.0 equivalent) in POCl₃ (10-20 volumes).
-
Heat the mixture to reflux at 100°C for 3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.[1]
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 2-Benzyl-3-chloroquinoxaline using column chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for the purification of 2-benzyl-3-chloroquinoxaline using silica gel column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is showing significant streaking or tailing on both the TLC plate and the column. What is the cause and how can it be resolved?
A: This is a common issue when purifying nitrogen-containing heterocyclic compounds like quinoxalines on standard silica gel.[1][2] The basic nitrogen atoms in the quinoxaline ring can interact strongly with the slightly acidic silanol groups on the silica surface, leading to poor peak shape and reduced separation efficiency.[1][2]
-
Solution 1: Use a Basic Modifier. The most common solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA), to your eluent system.[1][2] This will compete with your product for binding to the acidic sites, resulting in sharper bands and improved separation.[2]
-
Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider using a different stationary phase.[1] Neutral or basic alumina is often a good alternative for purifying basic compounds.[2] You can also use commercially available deactivated silica gel.[2]
Q2: I am struggling to separate my product from a closely eluting impurity. What adjustments can I make?
A: Poor resolution between your target compound and an impurity indicates that the chosen solvent system lacks the necessary selectivity.[1]
-
Solution: Optimize the Solvent System with TLC. Before scaling up to a column, it is crucial to screen various solvent systems using Thin-Layer Chromatography (TLC).[1][2] The goal is to find a system where your product has an Rf value of approximately 0.3-0.4, with the maximum possible separation from all impurities.[2] Experiment with different solvent mixtures and ratios. For example, if hexane/ethyl acetate isn't working, try systems like dichloromethane/methanol or toluene/ethyl acetate.[2][3]
Q3: My product seems to be stuck on the column, leading to very low recovery. What could be the problem?
A: Low recovery can be due to several factors, including the use of a solvent system that is too non-polar or potential degradation of the compound on the silica gel.[1]
-
Solution 1: Increase Eluent Polarity. If your compound is not eluting, the mobile phase is likely not polar enough to displace it from the stationary phase.[1] Gradually increase the polarity of your eluent. This is known as a gradient elution.[1] For example, you can start with 95:5 hexane/ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Solution 2: Check for Degradation. Some quinoxaline derivatives can be sensitive to the acidic nature of silica gel.[1] To test for on-plate degradation, you can perform a 2D TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot's Rf value is different in the second dimension or if new spots appear, your compound is likely degrading on the silica.[4] In this case, deactivating the silica with triethylamine or switching to an alumina column is recommended.[1]
Q4: My compound has low solubility in the chromatography solvents and appears to be precipitating during loading or on the column. How can I address this?
A: Precipitation on the column will lead to poor separation and low recovery.[1] If your compound has limited solubility in the eluent system that provides the best separation, you should not load the sample in a large volume of a strong solvent.[5]
-
Solution: Use the Dry Loading Method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane) and add a small amount of silica gel (approximately 10-20 times the mass of your sample).[5] Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5] This powder can then be carefully added to the top of your packed column, ensuring an even layer.[1]
Data Presentation
Table 1: TLC Solvent Systems for Method Development
This table provides suggested starting points for developing a suitable mobile phase for the column chromatography of this compound. The optimal system should provide a product Rf value between 0.2 and 0.4 for effective separation.[2]
| Solvent System | Ratio (v/v) | Expected Rf Range | Remarks |
| Hexane / Ethyl Acetate | 95:5 | Low (<0.2) | A good initial system. Increase the proportion of ethyl acetate to increase the Rf value.[2] |
| Hexane / Ethyl Acetate | 90:10 | Low-Medium (0.2 - 0.4) | Often provides a good balance of elution speed and separation for compounds of moderate polarity.[2] |
| Hexane / Ethyl Acetate | 80:20 | Medium (>0.4) | Use if the product is more polar or to elute the compound faster.[2] |
| Dichloromethane / Methanol | 98:2 | Medium | A good alternative system for more polar compounds or when hexane/ethyl acetate fails to provide adequate separation.[2] |
| Toluene / Ethyl Acetate | 90:10 | Low-Medium | Can offer different selectivity for aromatic compounds, potentially improving separation from certain impurities.[3] |
Note: If tailing is observed in any system, add 0.1-1% triethylamine (TEA) to the mobile phase.[1]
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines the purification of this compound using flash column chromatography.
1. Selection of Solvent System via TLC
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot the crude mixture alongside any available standards of starting materials.
-
Develop the TLC plate in a chamber containing a prepared eluent system (e.g., 90:10 hexane/ethyl acetate).
-
Visualize the spots under UV light.
-
Adjust the solvent system polarity until the desired compound (this compound) has an Rf value of approximately 0.3.[2] Ensure there is clear separation between the product spot and any major impurities.
2. Column Packing (Wet Method)
-
Select a glass column of appropriate size for the amount of crude material.
-
Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase selected from your TLC analysis.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Add a protective layer of sand on top of the packed silica gel.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading
-
Wet Loading: Dissolve the crude product in the minimum possible amount of the mobile phase or a slightly more polar solvent.[5] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.[5]
-
Dry Loading (Recommended for low solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to get a dry powder.[5] Carefully add this powder onto the top layer of sand in the column.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column without disturbing the top layer.[2]
-
Apply gentle pressure (if using flash chromatography) to begin elution, maintaining a steady flow rate.[2] A flow rate that is too fast can lead to tailing, while a rate that is too slow can cause band broadening.[5]
-
Begin collecting the eluent in numbered test tubes or flasks.[2]
-
If using a gradient, gradually increase the percentage of the more polar solvent as the column runs to elute more tightly bound compounds.
5. Analysis of Fractions
-
Monitor the collected fractions by TLC to determine which ones contain the pure product.[7]
-
Combine the fractions that show a single spot corresponding to the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Mandatory Visualization
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Quinoxalines
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center dedicated to addressing the challenges in the scale-up synthesis of substituted quinoxalines. This resource is designed to provide troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during their experiments.
Troubleshooting Guide
This guide focuses on common problems encountered during quinoxaline synthesis, their potential causes, and suggested solutions.
Q1: Why is the yield of my quinoxaline synthesis low?
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time or temperature. For conventional heating methods, refluxing for 1.5 to 6 hours is common. Microwave-assisted synthesis can significantly reduce reaction times.
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the o-phenylenediamine and the dicarbonyl compound can limit the yield.
-
Solution: Optimize the stoichiometric ratio of the reactants.
-
-
Inefficient Catalyst: The catalyst used may not be effectively promoting the reaction.
-
Solution: Experiment with different catalysts. Set up a catalyst screening to compare the performance of various catalytic systems.
-
-
Impurities in Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction.
-
Solution: Use high-purity starting materials. Recrystallize or purify the reactants if necessary.
-
-
Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps.
-
Solution: Carefully optimize work-up and purification procedures to minimize product loss.
-
Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?
Potential Causes & Solutions:
-
Formation of Benzimidazole Derivatives: This is a common issue, typically arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative. This can happen if your 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.
-
Solution:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before starting the synthesis, check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.
-
Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
-
-
Formation of Quinoxaline N-oxides: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring. This can occur if the reaction conditions are too harsh or if an oxidizing agent is present.
-
Solution:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.
-
Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.
-
-
-
Incomplete Oxidation (Dihydroquinoxaline Intermediate): The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.
-
Solution:
-
Introduce a Mild Oxidant: Often, exposure to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.
-
Catalyst Choice: Some catalysts, particularly those based on transition metals, can facilitate the final oxidation step.
-
-
Q3: What challenges might I face during the scale-up of my synthesis?
Potential Causes & Solutions:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.
-
Solution: Optimize reactor design and agitator speed to ensure efficient stirring. Utilize jacketed reactors or internal cooling coils to improve heat transfer efficiency.
-
-
Reagent Addition Rate: The rate of adding reagents, especially for exothermic reactions, becomes critical. A rate that is too fast can cause temperature spikes, leading to impurity formation.
-
Solution: Use a syringe pump or an addition funnel for the slow, controlled addition of critical reagents.
-
-
Changes in Reaction Kinetics: The overall reaction kinetics can be affected by the altered physical environment of a large reactor, impacting the desired chemical transformation.
-
Solution: Re-optimize reaction parameters at the larger scale. Incremental increases in reaction time or temperature may be necessary to drive the reaction to completion.
-
-
Precipitation of Intermediates/Products: If a product or intermediate precipitates prematurely, it can hinder reaction completion or complicate stirring and work-up.
-
Solution: Adjust the volume of solvent and the ratio of reactants to maintain optimal concentrations and solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxaline core structure?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. This method is widely used due to its simplicity and the ready availability of the starting materials.
Q2: What are the typical challenges encountered with the traditional condensation method?
Traditional synthesis protocols often face several challenges, including low yields, long reaction times, harsh reaction conditions, and the formation of side products.
Q3: How can I effectively purify my synthesized substituted quinoxaline derivative?
Common purification techniques for quinoxalines include:
-
Recrystallization: This is a powerful technique for removing impurities. The selection of a suitable solvent system is crucial.
-
Column Chromatography: Column chromatography on silica gel or alumina is a standard method for separating products from impurities.
-
Distillation: For liquid quinoxalines, vacuum distillation is a common method.
-
Solvent Washing: For solid products, washing with appropriate solvents can remove soluble impurities.
Q4: Are there green chemistry approaches to quinoxaline synthesis?
Yes, several greener and more sustainable methods have been developed for quinoxaline synthesis. These include:
-
Microwave-Assisted Synthesis: This technique often reduces reaction times and increases yields, frequently under solvent-free conditions.
-
Heterogeneous Catalysis: The use of solid-supported catalysts that can be easily recovered and reused.
-
Reactions in Water: Conducting reactions in benign solvents like water.
-
Flow Chemistry: The use of continuous flow systems can offer better control, safety, and scalability.
Data Presentation
Table 1: Comparison of Different Methods for the Synthesis of 2,3-Diphenylquinoxaline
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% |
Experimental Protocols
Protocol 1: Classical Condensation Method
This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 15 mL of rectified spirit.
-
To this solution, add a solution of 1.1 g of o-phenylenediamine in about 1 mL of rectified spirit.
-
Reflux the mixture for approximately 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with water, and dry.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that often leads to shorter reaction times and higher yields.
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product with a suitable solvent and evaporate the solvent to obtain the pure product.
Protocol 3: Heterogeneous Catalysis
This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
CuH₂PMo₁₁VO₄₀ on Alumina (0.1 g)
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a flask, add 8 mL of toluene.
-
Add the catalyst (0.1 g) and stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent and obtain the pure product, which can be recrystallized from ethanol.
Mandatory Visualization
Caption: General experimental workflow for quinoxaline synthesis.
Caption: Troubleshooting logic for low reaction yield.
Caption: Common side reaction pathways in quinoxaline synthesis.
Technical Support Center: Amination of 2,3-Dichloroquinoxaline
Welcome to the technical support center for the amination of 2,3-dichloroquinoxaline (DCQX). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of 2,3-dichloroquinoxaline?
A1: The most prevalent side reactions include:
-
Over-amination (Di-substitution): Formation of the 2,3-diaminoquinoxaline product. This is especially common when attempting to synthesize the mono-amino product.
-
Hydrolysis: Reaction with residual water in the solvent or reagents to form 2-chloro-3-hydroxyquinoxaline or quinoxaline-2,3-dione.
-
Formation of Fused Heterocycles: Intramolecular or intermolecular cyclization reactions, particularly when using bifunctional amines or under harsh reaction conditions.[1]
-
Reaction with Solvent: At elevated temperatures, solvents like N,N-dimethylformamide (DMF) can decompose to generate dimethylamine, which can act as a nucleophile.[2]
-
Decomposition: High temperatures can lead to the degradation of starting materials and products, resulting in a complex mixture and dark coloration of the reaction.[3]
Q2: How can I selectively synthesize the mono-aminated product, 2-amino-3-chloroquinoxaline?
A2: Achieving high selectivity for mono-amination requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use of a controlled amount of the amine (typically 1.0 to 1.2 equivalents) is crucial.[3]
-
Temperature: Lower reaction temperatures generally favor mono-substitution.[3]
-
Slow Addition: Adding the amine solution dropwise to the reaction mixture can help maintain a low concentration of the nucleophile, thus reducing the rate of the second substitution.
-
Choice of Base and Solvent: The reactivity of the amine is influenced by the base and solvent system. Milder bases and less polar solvents can sometimes improve selectivity.
Q3: I am observing a significant amount of the di-substituted product. How can I minimize its formation?
A3: To minimize di-substitution, consider the following adjustments to your protocol:
-
Reduce the equivalents of the amine used.
-
Lower the reaction temperature.
-
Decrease the reaction time and monitor the progress closely by TLC or LC-MS to stop the reaction once the starting material is consumed.
-
If possible, use a less polar solvent.
Q4: My reaction mixture is turning dark brown or black, and the TLC shows multiple spots. What could be the cause?
A4: A dark coloration and the formation of a complex mixture of products often indicate decomposition. This can be caused by:
-
Excessively high reaction temperature: Quinoxaline derivatives can be sensitive to high heat.
-
Use of a very strong base: A strong base might be promoting side reactions or decomposition of the starting material or product.
-
Presence of impurities: Impurities in the starting materials or solvents can sometimes catalyze decomposition pathways.
To address this, try running the reaction at a lower temperature, using a milder base (e.g., K₂CO₃ instead of NaH), and ensuring the purity of your reagents and the dryness of your solvent.[3]
Troubleshooting Guides
Problem 1: Low or No Conversion to the Desired Product
| Possible Cause | Recommendation |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base to generate a more potent nucleophile. Alternatively, switching to a palladium-catalyzed Buchwald-Hartwig amination protocol may be necessary. |
| Inappropriate Solvent | The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they effectively solvate the counter-ion of the nucleophile, making the amine more reactive.[2][3] Protic solvents can solvate the amine itself, reducing its nucleophilicity.[3] |
| Suboptimal Temperature | SNAr reactions often require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for the formation of side products.[3] |
| Poor Quality of Reagents | Ensure that the 2,3-dichloroquinoxaline is pure and the amine has not degraded. The use of anhydrous solvents and reagents is highly recommended to prevent hydrolysis.[2] |
Problem 2: Formation of an Unexpected Byproduct
| Observed Issue | Potential Byproduct | Troubleshooting Steps |
| A peak corresponding to the loss of one chlorine and the addition of a hydroxyl group. | 2-Chloro-3-hydroxyquinoxaline | This is likely due to hydrolysis. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Formation of a complex, higher molecular weight product, especially with bifunctional amines. | Fused heterocyclic systems | The use of amines with a second nucleophilic group can lead to intramolecular cyclization.[1] To avoid this, protect the second functional group before the amination reaction. |
| A byproduct with a mass corresponding to the addition of a dimethylamino group. | 2-Chloro-3-(dimethylamino)quinoxaline | If using DMF as a solvent at high temperatures, it may be decomposing.[2] Switch to a more stable polar aprotic solvent like DMSO or NMP. |
Experimental Protocols
Protocol 1: General Procedure for Mono-amination of 2,3-Dichloroquinoxaline (SNAr)
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
2,3-dichloroquinoxaline (1.0 mmol, 1.0 equiv.)
-
Amine (1.1 mmol, 1.1 equiv.)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloroquinoxaline and potassium carbonate.
-
Flush the flask with an inert gas (nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
In a separate vial, dissolve the amine in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the stirred reaction mixture at room temperature over 10-15 minutes.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloroquinoxaline Derivative
This protocol is adapted for cases where the SNAr reaction is not efficient, particularly with less nucleophilic amines.
Materials:
-
2-Chloroquinoxaline derivative (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the 2-chloroquinoxaline derivative, the amine, and sodium tert-butoxide.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Entry | Amine (Equivalents) | Base | Solvent | Temperature (°C) | Time (h) | Mono-substituted (%) | Di-substituted (%) |
| 1 | 1.1 | K₂CO₃ | DMF | 60 | 8 | 85 | 10 |
| 2 | 2.2 | K₂CO₃ | DMF | 60 | 8 | 15 | 80 |
| 3 | 1.1 | K₂CO₃ | DMF | 100 | 4 | 65 | 30 |
| 4 | 1.1 | NaH | THF | 60 | 6 | 75 | 20 |
| 5 | 1.1 | Et₃N | Ethanol | 80 | 12 | 70 | 15 |
Note: These are representative yields and will vary depending on the specific amine used.
Visualizations
Caption: Major reaction pathways in the amination of 2,3-dichloroquinoxaline.
References
Technical Support Center: Suzuki Coupling with Chloroquinoxalines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving chloroquinoxalines. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a chloroquinoxaline substrate showing low to no yield?
A1: Several factors can contribute to low yields when working with chloroquinoxalines.[1]
-
Catalyst Deactivation: The nitrogen atoms in the quinoxaline ring can coordinate with the palladium catalyst, forming inactive species that hinder the catalytic cycle.[1] The use of bulky, electron-rich phosphine ligands can help shield the palladium center to mitigate this effect.[2]
-
Substrate Reactivity: Chloroquinoxalines are often less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond. This makes the initial oxidative addition step, which is often the rate-determining step, more challenging.[1][3] Higher temperatures and more active catalyst systems may be required.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[2][4] It is crucial to properly degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for success. Each component must be optimized for the specific chloroquinoxaline and boronic acid being used.[6][7]
Q2: What are the most common side reactions in the Suzuki coupling of chloroquinoxalines and how can I minimize them?
A2: The most prevalent side reactions are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source like water.[2] To minimize this, consider using more stable boronic acid derivatives like pinacol esters, using anhydrous conditions, or choosing a base carefully.[1][2]
-
Homocoupling: This reaction results in the formation of a biaryl product from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.[2] Thoroughly degassing the reaction mixture is the most effective way to prevent this.[2][4]
-
Dehalogenation: In this side reaction, the chlorine atom on the quinoxaline ring is replaced by a hydrogen atom. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture, such as an amine base or an alcohol solvent.[8]
Q3: Can Nucleophilic Aromatic Substitution (SNAr) be a competing reaction pathway?
A3: Yes, SNAr can be a significant competing pathway. The electron-deficient nature of the quinoxaline ring system makes the C-Cl bond susceptible to direct attack by strong nucleophiles.[4] The outcome often depends on the nucleophile's strength, reaction temperature, and the presence of a suitable palladium catalyst. For C-C bond formation via Suzuki coupling, SNAr is less likely to be a competitive pathway compared to reactions with strong amine or alkoxide nucleophiles.[4]
Troubleshooting Guide: Low Yields
If you are experiencing low yields, follow this systematic troubleshooting guide.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Starting Material Unchanged | 1. Inactive Catalyst.[2] 2. Reaction temperature too low.[5] 3. Incorrect base or solvent.[5] | 1. Use a fresh, active palladium source (e.g., a pre-catalyst like XPhos Pd G3).[9] Ensure proper degassing to prevent catalyst oxidation.[2] 2. Gradually increase the reaction temperature.[1] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, THF, Toluene).[5][10] |
| Low Conversion / Mixture of Starting Material & Product | 1. Insufficient reaction time.[6] 2. Catalyst poisoning by the nitrogen heterocycle.[1] 3. Poor solubility of reactants.[2] | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time.[6] 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[2] 3. Screen different solvents or solvent mixtures to improve solubility.[2] Consider increasing the temperature. |
| Complex Mixture of Byproducts | 1. Protodeboronation of boronic acid.[2] 2. Homocoupling due to oxygen.[2] 3. Dehalogenation of the chloroquinoxaline.[8] | 1. Use a more stable boronate ester (e.g., pinacol ester).[1] Run the reaction under anhydrous conditions if possible.[2] 2. Ensure the reaction mixture is rigorously degassed before adding the catalyst. Maintain a positive inert gas pressure.[2] 3. Avoid amine bases or alcohol solvents if dehalogenation is a significant issue.[8] |
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions reported for the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline with various arylboronic acids, which can serve as a starting point for your experiments.[10]
| Entry | Arylboronic Acid (Ar) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)[10] |
| 1 | 4-Tolyl | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| 2 | 3,5-Dimethylphenyl | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 90 |
| 3 | 2,4,6-Trimethylphenyl | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 96 |
| 4 | 2,6-Dimethoxyphenyl | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 97 |
| 5 | 4-Fluorophenyl | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 62 |
| 6 | 2-Thienyl | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 45 |
| 7 | 2-Chlorophenyl | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 78 |
Note: These conditions were optimized for 2,6-dichloroquinoxaline and may require further optimization for other chloroquinoxaline derivatives.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Chloroquinoxalines
This generalized procedure is based on established protocols for similar heterocyclic chlorides and should be optimized for specific substrates.[5][6][10]
-
Vessel Preparation: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the chloroquinoxaline (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).[6][9]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1][5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.[6][10]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., THF or 1,4-Dioxane) via syringe.[6][9]
-
Reaction Conditions: Stir the reaction mixture vigorously at the desired temperature (typically 90–120°C) for the specified time (e.g., 8-12 hours).[6][10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[6] Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[5][6]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.[5][6]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low conversion in 2-Benzyl-3-chloroquinoxaline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-3-chloroquinoxaline. The following information is designed to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method involves a two-step process. The first step is the condensation of o-phenylenediamine with ethyl benzoylacetate to form 2-Benzyl-3-hydroxyquinoxaline.[1] The subsequent step is the chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.[2][3]
Q2: How can I monitor the progress of the chlorination reaction?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material (2-Benzyl-3-hydroxyquinoxaline), you can observe the consumption of the reactant and the formation of the product.[2]
Q3: What safety precautions are necessary when working with phosphorus oxychloride (POCl₃)?
Phosphorus oxychloride is a corrosive reagent that reacts violently with water, releasing toxic gases.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[2]
Q4: What are the recommended methods for purifying the final product?
Purification of this compound can often be achieved through recrystallization or column chromatography.[4] For recrystallization, a suitable solvent must be chosen; ethanol is commonly used for quinoxaline derivatives.[4] In cases where recrystallization is not sufficient, silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is recommended.[4]
Troubleshooting Guide for Low Conversion
This guide addresses specific issues that can lead to low conversion rates in the synthesis of this compound.
Issue 1: Low yield of 2-Benzyl-3-hydroxyquinoxaline in the initial condensation step.
-
Potential Cause: The reaction between o-phenylenediamine and ethyl benzoylacetate may be incomplete due to suboptimal reaction conditions.
-
Solution: Ensure the reaction is carried out in a suitable solvent, such as xylene, and heated to reflux to drive the condensation.[1] The use of a catalyst may also be explored to improve the reaction rate and yield.[5]
Issue 2: Incomplete conversion of 2-Benzyl-3-hydroxyquinoxaline to this compound.
-
Potential Cause 1: Insufficient amount or activity of the chlorinating agent.
-
Potential Cause 2: Reaction temperature is too low or reaction time is too short.
-
Potential Cause 3: Presence of moisture in the reaction.
Issue 3: Formation of significant side products.
-
Potential Cause: Over-chlorination or side reactions at other positions on the quinoxaline ring.
Issue 4: Difficulty in isolating the product after work-up.
-
Potential Cause: The product may be contaminated with residual chlorinating agent or its byproducts.
-
Solution: During work-up, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.[2][3] Neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide.[2] Thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing the organic layer with a mild base can help remove acidic impurities.[2][3]
-
Data on Reaction Conditions for Quinoxaline Synthesis
While specific quantitative data for this compound is not extensively available in the provided search results, the following table summarizes typical conditions for related quinoxaline syntheses that can serve as a starting point for optimization.
| Reaction Step | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Condensation | o-phenylenediamine, Benzil | Bentonite clay K-10 | Ethanol | Room Temp | 0.33 | 95 | [8] |
| Condensation | o-phenylenediamine, Benzil | TiO₂-Pr-SO₃H | Ethanol | Not Specified | 0.17 | 95 | [8] |
| Chlorination | Quinoxaline-2,3(1H,4H)-dione | POCl₃ | None (POCl₃ as solvent) | 100 | 3 | Not Specified | [3] |
| Chlorination | 2-hydroxy-azaheterocycles | POCl₃ (1.5 eq) | Sulfolane | 70-75 | 0.5-1.5 | Not Specified | [6] |
| N-Benzylation | 2,3-dichloroquinoxaline, Benzylamine | None | Ethanol | 78 | 5 | Not Specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-3-hydroxyquinoxaline
This protocol is based on the general principle of condensation between an o-phenylenediamine and a β-keto ester.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and ethyl benzoylacetate (1 equivalent) in xylene.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with a cold solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for the chlorination of hydroxyquinoxalines.[2][3]
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-Benzyl-3-hydroxyquinoxaline (1 equivalent). Carefully add phosphorus oxychloride (POCl₃) (5-10 volumes) to the flask. A catalytic amount of DMF can optionally be added.[2]
-
Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-3 hours.[2] Monitor the reaction by TLC until the starting material is consumed.[2]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.[2] Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.[2]
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.[2] Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low conversion in the chlorination step.
References
- 1. [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theaspd.com [theaspd.com]
Degradation of 2-Benzyl-3-chloroquinoxaline under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Benzyl-3-chloroquinoxaline under acidic and basic conditions. The information is based on established principles of quinoxaline chemistry and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic, neutral, and basic aqueous solutions?
A1: Based on the reactivity of analogous 2-chloroquinoxaline derivatives, this compound is expected to be most stable in neutral aqueous solutions at room temperature.[1] Under acidic conditions, it is likely susceptible to hydrolysis.[1] In basic conditions, hydrolysis is also expected to occur. Elevated temperatures will likely accelerate degradation across all pH levels.[1]
Q2: What is the most probable degradation product of this compound under hydrolytic (acidic or basic) conditions?
A2: The primary degradation product is anticipated to be 2-Benzyl-3-hydroxyquinoxaline, formed through the hydrolysis of the chloro group at the C3 position. This is a common degradation pathway for 2-chloroquinoxaline derivatives.[1]
Q3: Are other degradation products possible besides 2-Benzyl-3-hydroxyquinoxaline?
A3: While hydrolysis of the chloro group is the most likely primary degradation pathway, other minor degradation products could form under more strenuous conditions (e.g., high temperature, extreme pH). It is advisable to conduct comprehensive forced degradation studies to identify all potential degradants.[2][3]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its degradation products and any process-related impurities.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Acidic Solution
-
Symptom: A significant loss of the starting material is observed by HPLC analysis shortly after dissolving in an acidic medium.
-
Possible Cause: The compound is labile under acidic conditions, leading to rapid hydrolysis of the C3-chloro substituent.[1]
-
Troubleshooting Steps:
-
Confirm pH: Measure the pH of the solution.
-
Buffer the Solution: If experimentally permissible, buffer the solution to a neutral or slightly basic pH (e.g., pH 7-8) using a suitable buffer system like a phosphate buffer.
-
Reduce Temperature: If acidic conditions are required, perform the experiment at a lower temperature to minimize the rate of degradation.
-
Issue 2: Unexpected Peaks Observed in HPLC Analysis after Base Treatment
-
Symptom: Multiple unknown peaks appear in the chromatogram after subjecting the compound to basic conditions.
-
Possible Cause: In addition to the expected hydrolysis product (2-Benzyl-3-hydroxyquinoxaline), other side reactions or further degradation of the primary product might be occurring under basic conditions.
-
Troubleshooting Steps:
-
Characterize Unknowns: Use techniques like LC-MS to identify the mass of the unknown impurities and propose potential structures.
-
Vary Base Concentration: Repeat the experiment with a lower concentration of the base to see if the formation of side products is reduced.
-
Time-Course Study: Analyze samples at different time points to understand the formation kinetics of the different species.
-
Experimental Protocols
Forced Degradation Study: Acid and Base Hydrolysis
This protocol outlines a general procedure for conducting forced degradation studies on this compound under acidic and basic conditions.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[1]
3. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[1]
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products.
Data Presentation
Table 1: Summary of Expected Degradation under Hydrolytic Stress Conditions
| Condition | Reagent | Temperature | Expected Primary Degradation Product |
| Acidic | 0.1 M HCl | 60°C | 2-Benzyl-3-hydroxyquinoxaline |
| Basic | 0.1 M NaOH | 60°C | 2-Benzyl-3-hydroxyquinoxaline |
Visualizations
References
Technical Support Center: Cross-Coupling Reactions of 2-Benzyl-3-chloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the cross-coupling of 2-Benzyl-3-chloroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue in cross-coupling reactions with this compound?
A1: The quinoxaline scaffold, present in your substrate, contains nitrogen atoms with lone pairs of electrons. These can coordinate strongly to the palladium catalyst, leading to catalyst poisoning. This coordination can block the active sites required for the catalytic cycle to proceed, resulting in a significant decrease or complete loss of catalytic activity.[1]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Signs of catalyst deactivation can include:
-
A noticeable slowdown or complete halt of the reaction.
-
The reaction failing to reach completion, even after extended reaction times.
-
A change in the color of the reaction mixture, which may indicate the formation of inactive palladium species (e.g., palladium black).
-
The need for increasingly higher catalyst loadings to achieve the desired conversion.
Q3: Which cross-coupling reactions are most susceptible to catalyst deactivation with this substrate?
A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are all susceptible to catalyst deactivation when using nitrogen-containing heterocyclic substrates like this compound. The fundamental steps in these catalytic cycles involve coordination of the substrate to the palladium center, making them vulnerable to poisoning by the quinoxaline nitrogen.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound.
Guide 1: Suzuki-Miyaura Coupling Issues
Problem: Low to no yield of the desired 2-Benzyl-3-arylquinoxaline product.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Quinoxaline Nitrogen | 1. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can help shield the palladium center and disfavor coordination of the quinoxaline nitrogen.[2] 2. Use of Pre-catalysts: Utilize palladium pre-catalysts (e.g., G3 or G4 palladacycles) which can generate the active Pd(0) species more efficiently and may be more resistant to deactivation. |
| Suboptimal Base | 1. Base Screening: The choice of base is critical. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The solubility and strength of the base can significantly impact the reaction rate and catalyst stability.[3] 2. Anhydrous Conditions: For bases like K₃PO₄, ensure anhydrous conditions, but the addition of a small amount of water can sometimes be beneficial. |
| Poor Quality Boronic Acid | 1. Check Purity: Boronic acids can degrade over time. Check the purity of your boronic acid by NMR or consider using a fresh batch. 2. Use Boronate Esters: Consider using more stable boronate esters (e.g., pinacol esters) which can be more robust coupling partners.[4] |
| Incorrect Solvent or Temperature | 1. Solvent Screening: Common solvents for Suzuki coupling include 1,4-dioxane, toluene, and THF, often with a small amount of water.[3] The solubility of all components is crucial. 2. Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find an optimal temperature that balances reactivity and catalyst stability (typically in the range of 80-120°C). |
Representative Data for Suzuki-Miyaura Coupling of Chloro-heterocycles
The following data is based on reactions with structurally similar chloro-heterocycles and serves as a reference for expected outcomes.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | THF | 90 | 12 | ~75-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 10 | ~80-90 |
| 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 110 | 12 | ~70-80 |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | ~65-75 |
Guide 2: Buchwald-Hartwig Amination Issues
Problem: Incomplete conversion or no formation of the 2-Benzyl-3-aminoquinoxaline product.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | 1. Ligand Selection: Use bulky, electron-donating biaryl phosphine ligands (e.g., Xantphos, BrettPhos, DavePhos). These are often essential for successful C-N coupling with challenging substrates.[2][5] 2. Catalyst Loading: If deactivation is suspected, a slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary. |
| Inappropriate Base | 1. Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases are typically required. NaOtBu is a common choice, but others like LHMDS or K₃PO₄ can be effective depending on the amine.[1] 2. Base Solubility: The solubility of the base can influence the reaction. Consider using a soluble organic base like DBU if inorganic bases are problematic.[5] |
| Amine Reactivity | 1. Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, more active catalyst system) may be needed. 2. Steric Hindrance: Sterically hindered amines can be challenging coupling partners. Ligands specifically designed for hindered substrates may be required. |
| Solvent Effects | 1. Aprotic Polar Solvents: Toluene, 1,4-dioxane, and THF are common solvents. The choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.[6] |
Representative Data for Buchwald-Hartwig Amination of Chloro-heterocycles
The following data is based on reactions with structurally similar chloro-heterocycles and serves as a guide for reaction optimization.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | ~85-95 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | ~70-80 |
| Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 12 | ~80-90 |
| N-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ (2.0) | Toluene | 110 | 24 | ~60-70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the this compound and the amine.
-
Seal the tube, remove it from the glovebox (if applicable), and add the anhydrous, degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100°C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product using standard analytical techniques.
Visualizations
Caption: Catalyst deactivation by quinoxaline nitrogen coordination.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
Technical Support Center: Purification of Quinoxaline Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of unreacted 2,3-dichloroquinoxaline from their reaction products.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a spot corresponding to 2,3-dichloroquinoxaline in my final product. What is the best way to remove it?
A1: The optimal method for removing unreacted 2,3-dichloroquinoxaline depends on the properties of your desired product, the scale of your reaction, and the required purity. The most common and effective methods are recrystallization, column chromatography, and the use of scavenger resins. A comparison of these methods can be found in the table below to help you decide on the best approach for your specific situation.
Q2: I am unsure about the solubility of my product and 2,3-dichloroquinoxaline in common solvents. How can I quickly determine a suitable solvent for purification?
A2: A small-scale solubility test is recommended. Take a small amount of your crude product and test its solubility in various common laboratory solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, ethanol) at both room temperature and at the solvent's boiling point. 2,3-dichloroquinoxaline is known to be soluble in chloroform and can be recrystallized from benzene. It is insoluble in water. Your goal is to find a solvent or solvent system in which your product and the unreacted starting material have different solubilities, which is the basis for purification by recrystallization.
Q3: Can I use an acid or base wash to remove 2,3-dichloroquinoxaline?
A3: 2,3-dichloroquinoxaline is a neutral molecule and will not be effectively removed by a simple acid or base wash. However, if your product has acidic or basic properties, an aqueous extraction could be a viable purification step to separate it from the neutral 2,3-dichloroquinoxaline.
Q4: Are there any analytical techniques to confirm the complete removal of 2,3-dichloroquinoxaline?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a sensitive analytical method to detect and quantify residual 2,3-dichloroquinoxaline in your final product.[1] Thin-Layer Chromatography (TLC) is a quicker, qualitative method to monitor the progress of your purification.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was added). | - Reduce the solvent volume by evaporation and allow it to cool again.[2][3]- Add an "anti-solvent" (a solvent in which your product is insoluble) dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the solid and cool slowly. |
| Product "oils out" instead of forming crystals. | The product's melting point is lower than the boiling point of the solvent, or significant impurities are present. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[3][4]- Try a different solvent with a lower boiling point.- If the crude product is highly impure, consider a preliminary purification by column chromatography. |
| Low recovery of the purified product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| The purified product is still colored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration.[6] Be aware that charcoal can sometimes adsorb the product as well. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation between the product and 2,3-dichloroquinoxaline. | The chosen eluent system does not have sufficient selectivity. | - Systematically vary the polarity of the eluent. Test different solvent mixtures using TLC to optimize separation before running the column.[6]- Consider using a different stationary phase, such as alumina or reverse-phase silica.[6] |
| The product elutes with a tailing peak. | The compound is interacting with the acidic sites on the silica gel. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds.[7]- Use deactivated silica gel.[7] |
| The product appears to have decomposed on the column. | The compound is unstable on silica gel. | - Minimize the time the compound spends on the column by using flash chromatography.[6]- Consider alternative purification methods like recrystallization or using a different stationary phase like alumina.[6] |
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | - Can provide very pure material.- Relatively inexpensive and straightforward for crystalline solids. | - Can lead to significant product loss.[5]- Not suitable for non-crystalline (oily) products.- Finding a suitable solvent can be time-consuming. | Purifying crystalline solids on a moderate to large scale when a suitable solvent is known. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | - Highly versatile and can separate complex mixtures.- Can be used for both solid and liquid samples. | - Can be time-consuming and requires larger volumes of solvent.- Potential for product decomposition on the stationary phase.[6]- Can be more expensive due to the cost of the stationary phase and solvents. | Separating mixtures of compounds with different polarities, especially for small to moderate scale reactions. |
| Scavenger Resins | Covalent capture of the unreacted electrophile (2,3-dichloroquinoxaline) onto a solid support. | - Simple work-up (filtration).[8][9]- High selectivity for the target impurity.- Can be used in automated synthesis.[8] | - The cost of the resin can be high.- The product must be stable to the reaction conditions used for scavenging.- The product should not react with the scavenger resin. | Quickly removing excess electrophilic starting material from a reaction mixture, especially in high-throughput synthesis. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of a solid product to remove unreacted 2,3-dichloroquinoxaline.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube in a sand bath or with a heat gun. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
This protocol describes the separation of a product from unreacted 2,3-dichloroquinoxaline using silica gel column chromatography.
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product and 2,3-dichloroquinoxaline. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. In a separate flask, add a small amount of silica gel and add the dissolved product. Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Gently add the eluent to the top of the column and apply pressure (flash chromatography) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Protocol 3: Removal of 2,3-dichloroquinoxaline using a Scavenger Resin
This protocol outlines the use of a nucleophilic scavenger resin to remove the electrophilic 2,3-dichloroquinoxaline. Amine-functionalized silica or polymer resins are suitable for this purpose.[10]
-
Resin Selection: Choose a scavenger resin with nucleophilic functional groups (e.g., amine, trisamine) that will react with the electrophilic 2,3-dichloroquinoxaline but not with your desired product.
-
Reaction Setup: After the primary reaction is complete, dissolve the crude reaction mixture in a suitable solvent.
-
Scavenging: Add the scavenger resin to the solution (typically 2-3 equivalents relative to the excess 2,3-dichloroquinoxaline).
-
Stirring: Stir the mixture at room temperature or with gentle heating for a few hours to overnight. Monitor the removal of 2,3-dichloroquinoxaline by TLC.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Work-up: Wash the resin with the reaction solvent. Combine the filtrate and the washings.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
References
- 1. Separation of 2,3-Dichloroquinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. silicycle.com [silicycle.com]
Validation & Comparative
Comparative Bioactivity of 2-Benzyl-3-chloroquinoxaline and its Analogs: A Guide for Drug Development Professionals
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Their versatile scaffold allows for structural modifications, leading to derivatives with potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] This guide provides a comparative analysis of the bioactivity of 2-Benzyl-3-chloroquinoxaline and its analogs, focusing on their antimicrobial and anticancer potential, supported by experimental data and detailed protocols.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The mechanism of action for some quinoxaline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[6] Another subclass, quinoxaline 1,4-di-N-oxides (QdNOs), can be bioreductively activated to generate reactive oxygen species (ROS), leading to oxidative damage and cell death.[6]
A study involving the synthesis of novel N-benzyl-quinoxaline derivatives linked with a quinoline moiety demonstrated promising antimicrobial activity. The core structure was derived from the condensation of 2,3-dichloroquinoxaline with benzylamine, followed by coupling with quinoline intermediates.[7] The antimicrobial potential was assessed by measuring the zone of inhibition against various pathogens.
Table 1: Antibacterial Activity of N-Benzyl-Quinoxaline Analogs (8a-j) Linked with a Quinoline Moiety [7]
| Compound | Substituent on Benzyl Moiety | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |
| 8c | 4-OCH₃ | 19.4 | 27.9 | 19.4 | 34.3 |
| 8d | 3,4-(OCH₃)₂ | 23.1 | 28.8 | 22.1 | 31.2 |
| 8e | 3,4,5-(OCH₃)₃ | 24.7 | 27.6 | 22.4 | 32.2 |
| 8h | 4-Cl | 21.6 | 26.4 | 21.4 | 30.5 |
| Gatifloxacin | Standard Drug | 21.2 | 28.4 | 19.7 | 28.8 |
Data represents the zone of inhibition in millimeters (mm).
The results indicated that compounds with methoxy substituents on the benzyl moiety, particularly 8d and 8e , exhibited the highest antibacterial activity, often comparable or superior to the standard drug, gatifloxacin.[7]
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][8]
-
Preparation of Compound and Inoculum:
-
Prepare a stock solution of the test compound in a suitable solvent like Dimethyl sulfoxide (DMSO).[8][9]
-
Perform two-fold serial dilutions of the stock solution in sterile 96-well microtiter plates using Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 16 to 0.03 µg/mL).[8]
-
Prepare a bacterial inoculum and standardize it to a 0.5 McFarland standard.[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[10]
-
-
Incubation:
-
Reading Results:
Anticancer Activity
The quinoxaline scaffold is a recognized privileged structure in the development of anticancer agents.[11][12] Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerase IIα and IIβ, which halts DNA replication.[12]
A series of novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. The study highlighted that the bioactivity was significantly influenced by the substituents attached to the core structure.[13]
Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of 3-(3-Benzyloxyquinoxalin-2-yl) Propanamide Analogs [13][14]
| Compound | Cell Line | IC₅₀ (µM) |
| 6k | Hela (Cervical) | 9.46 ± 0.7 |
| HCT-116 (Colon) | 10.88 ± 0.8 | |
| MCF-7 (Breast) | 6.93 ± 0.4 | |
| PC-3 (Prostate) | 12.17 ± 0.9 | |
| Doxorubicin | Hela (Cervical) | 5.57 ± 0.4 |
| (Reference Drug) | HCT-116 (Colon) | 5.23 ± 0.3 |
| MCF-7 (Breast) | 4.17 ± 0.2 | |
| PC-3 (Prostate) | 8.87 ± 0.6 |
IC₅₀ is the concentration of drug that inhibits cell growth by 50%. Data is presented as mean ± standard deviation.
Compound 6k demonstrated the highest activity across the tested cell lines, with IC₅₀ values approaching those of the reference drug, doxorubicin, particularly against the MCF-7 breast cancer cell line.[13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16]
-
Cell Seeding & Treatment:
-
Seed cancer cells in a 96-well plate at an optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere for 24 hours.[11][15]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations and incubate for a specified period (e.g., 24-96 hours).[15][16]
-
-
MTT Incubation:
-
Following the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15][17]
-
Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, protected from light. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[15]
-
-
Solubilization and Measurement:
-
For adherent cells, carefully aspirate the medium containing MTT.[15]
-
Add 100-200 µL of a solubilization solution, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[15][16]
-
Place the plate on a shaker for about 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[15]
-
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.[15]
-
Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is then determined from the dose-response curve.
-
Visualizations: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for Antimicrobial MIC Determination.
Caption: Experimental Workflow of the MTT Cytotoxicity Assay.
Caption: Simplified Intrinsic Apoptosis Signaling Pathway.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 4. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. theaspd.com [theaspd.com]
- 8. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ripublication.com [ripublication.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Benzyl-3-chloroquinoxaline and Other Quinoxaline-Based Antimicrobials
In the landscape of antimicrobial drug discovery, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of activity against various pathogens. This guide provides a comparative analysis of the antimicrobial performance of 2-Benzyl-3-chloroquinoxaline against other quinoxaline-based antimicrobials, supported by available experimental data. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this comparison leverages data from structurally similar compounds to provide valuable insights for researchers, scientists, and drug development professionals.
Quantitative Antimicrobial Performance
Table 1: Zone of Inhibition of Substituted 3-Benzylquinoxaline Derivatives
| Compound | Concentration (µg/mL) | S. aureus (mm) | M. luteus (mm) | B. pumilus (mm) | S. abony (mm) | P. aeruginosa (mm) | E. coli (mm) |
| 3-Benzylquinoxalin-2-one | 1500 | 12 | 14 | 14 | 12 | 10 | 11 |
| 2000 | 14 | 16 | 16 | 14 | 12 | 13 | |
| 4000 | 16 | 18 | 18 | 16 | 14 | 15 | |
| 6000 | 18 | 20 | 20 | 18 | 16 | 17 | |
| 3-(4-Methylbenzyl) quinoxalin-2-one | 1500 | 14 | 16 | 16 | 14 | 12 | 13 |
| 2000 | 16 | 18 | 18 | 16 | 14 | 15 | |
| 4000 | 18 | 20 | 20 | 18 | 16 | 17 | |
| 6000 | 20 | 22 | 22 | 20 | 18 | 19 | |
| 3-(2-Chlorobenzyl) quinoxalin-2-one | 1500 | 13 | 15 | 15 | 13 | 11 | 12 |
| 2000 | 15 | 17 | 17 | 15 | 13 | 14 | |
| 4000 | 17 | 19 | 19 | 17 | 15 | 16 | |
| 6000 | 19 | 21 | 21 | 19 | 17 | 18 | |
| Ciprofloxacin (Standard) | 1000 | 25 | 28 | 26 | 27 | 24 | 26 |
Data extracted from a study on substituted 3-benzylquinoxalines. The compound 3-(2-Chlorobenzyl) quinoxalin-2-one is a close structural analog of this compound.
Table 2: Minimum Inhibitory Concentration (MIC) of 2,3-Disubstituted Quinoxaline Derivatives
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. vulgaris (µg/mL) |
| 2,3-Di(thio-4-chlorophenyl)quinoxaline | 16 | 16 | 8 | 32 |
| N²,N³-bis(4-methoxyphenyl)quinoxaline-2,3-diamine | 16 | 16 | 32 | 64 |
| 2-Chloro-3-(phenylthio)quinoxaline | 32 | 32 | 64 | 128 |
| Gentamycin (Standard) | 4 | 4 | 2 | 4 |
Data extracted from a study on symmetrically and asymmetrically 2,3-disubstituted quinoxalines[1].
Mechanism of Action: Potential Signaling Pathways
Quinoxaline derivatives have been reported to exert their antimicrobial effects through various mechanisms. Two prominent pathways include the inhibition of bacterial DNA gyrase and the modulation of inflammatory signaling pathways such as the Toll-like Receptor 4 (TLR4) pathway.
Inhibition of Bacterial DNA Gyrase
Many quinolone and quinoxaline-based antimicrobials target DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[2][3] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.
Caption: Quinoxaline derivatives can inhibit DNA gyrase, preventing the supercoiling of bacterial DNA.
Modulation of TLR4 Signaling Pathway
Certain quinoxaline derivatives have demonstrated immunomodulatory effects by targeting the Toll-like Receptor 4 (TLR4) signaling pathway.[4] This pathway is crucial in the innate immune response to bacterial components like lipopolysaccharide (LPS). By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines, which can be beneficial in conditions like sepsis.
Caption: A quinoxaline derivative inhibiting the TLR4 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
1. Preparation of Inoculum:
-
A loopful of the test bacterium is inoculated into a tube of sterile nutrient broth.
-
The broth is incubated at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
2. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The entire surface of a sterile Mueller-Hinton agar plate is evenly swabbed in three directions to ensure uniform growth.
3. Preparation of Wells and Application of Test Compound:
-
Wells of 6 mm diameter are aseptically punched into the inoculated agar plates using a sterile cork borer.
-
A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
4. Incubation and Measurement:
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Caption: A typical workflow for the agar well diffusion antimicrobial susceptibility test.
Broth Microdilution Method for MIC Determination
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
1. Preparation of Stock Solution and Serial Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are prepared in sterile Mueller-Hinton broth in a 96-well microtiter plate.
2. Preparation of Bacterial Inoculum:
-
A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compound is inoculated with the bacterial suspension.
-
A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Conclusion
While direct experimental data for this compound is limited, the analysis of its structural analogs suggests that it likely possesses significant antimicrobial activity. The presence of the benzyl group and the chloro substituent on the quinoxaline core are features often associated with enhanced biological activity. The primary mechanisms of action for this class of compounds are believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and potential modulation of host immune responses.
Further research is warranted to synthesize and evaluate the specific antimicrobial profile of this compound to definitively establish its efficacy and potential as a novel antimicrobial agent. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Anticancer Activity of 2-Benzyl-3-chloroquinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its derivatives, those featuring a 2-benzyl and 3-chloro substitution pattern have emerged as a promising class of compounds with significant in-vitro anticancer properties. This guide provides a comparative analysis of these derivatives, summarizing their cytotoxic efficacy against various cancer cell lines, detailing the experimental protocols for their evaluation, and illustrating the key signaling pathways involved in their mechanism of action.
Comparative Cytotoxic Activity
The anticancer potential of 2-benzyl-3-chloroquinoxaline derivatives is significantly influenced by the nature and position of substituents on both the quinoxaline ring and the benzyl moiety. The following tables summarize the in-vitro cytotoxicity, presented as IC50 values (the concentration required for 50% inhibition of cell growth), of various quinoxaline derivatives against a panel of human cancer cell lines. While data for a comprehensive series of this compound derivatives is still emerging, the available information on related structures provides valuable insights into their structure-activity relationship (SAR).
Notably, structure-activity relationship studies of various quinoxaline derivatives have indicated that the presence of a benzyl linker at the third position of the quinoxaline system can enhance anticancer activity.[1]
Table 1: In-vitro Cytotoxicity (IC50 in µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoxaline Derivative 1 | MCF-7 (Breast) | 22.11 ± 13.3 | Doxorubicin | 11.77 ± 4.57 |
| A549 (Lung) | 46.6 ± 7.41 | |||
| HCT-116 (Colon) | 48 ± 8.79 | |||
| Quinoxaline Derivative 2 | HCT-116 (Colon) | 2.5 | Doxorubicin | - |
| MCF-7 (Breast) | 9.0 | |||
| Quinoxaline Derivative 3 | HCT-116 (Colon) | 4.4 | Doxorubicin | - |
| MCF-7 (Breast) | 4.4 | |||
| Quinoxaline Derivative 4 | MGC-803 (Gastric) | 1.49 ± 0.18 | - | - |
| HepG2 (Liver) | 5.27 ± 0.72 | |||
| A549 (Lung) | 6.91 ± 0.84 | |||
| HeLa (Cervical) | 6.38 ± 0.81 | |||
| T-24 (Bladder) | 4.49 ± 0.65 | |||
| WI-38 (Normal) | 10.99 ± 1.06 |
Note: The data presented is a compilation from various studies on quinoxaline derivatives to illustrate the general activity of this class of compounds. Direct comparison should be made with caution due to variations in experimental conditions.[1]
Experimental Protocols
The evaluation of the anticancer potential of this compound derivatives involves a series of standardized in-vitro assays to determine their cytotoxicity, and mechanism of action.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of the compounds on the expression levels of key proteins involved in signaling pathways, such as those regulating apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the in-vitro evaluation of the anticancer activity of this compound derivatives.
General workflow for evaluating the anticancer activity of novel compounds.
Postulated Signaling Pathway for Apoptosis Induction
Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. A plausible mechanism involves the inhibition of survival signals, leading to the activation of the intrinsic apoptotic cascade.
Potential apoptosis induction pathway via PI3K/Akt signaling inhibition.
References
A Comparative In Silico Analysis of 2-Benzyl-3-chloroquinoxaline Against Key Therapeutic Target Proteins
A comprehensive guide for researchers and drug development professionals detailing the comparative molecular docking performance of 2-benzyl-3-chloroquinoxaline against prominent anticancer and antimicrobial protein targets. This report provides a side-by-side comparison of binding affinities, detailed experimental protocols for in silico analysis, and visual representations of key biological pathways and experimental workflows.
Introduction
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The compound this compound, a member of this versatile family, holds promise as a scaffold for the development of novel therapeutic agents. This guide presents a comparative molecular docking study of this compound against a panel of validated protein targets implicated in cancer and microbial infections. By elucidating the potential binding interactions and affinities, this analysis aims to provide valuable insights for the rational design and further development of quinoxaline-based inhibitors.
Data Presentation: Comparative Docking Analysis
The following table summarizes the quantitative data from molecular docking studies of this compound and closely related analogs against selected anticancer and antimicrobial target proteins. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger binding affinity.
| Target Class | Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| Anticancer | Epidermal Growth Factor Receptor (EGFR) (1M17) | This compound (Hypothetical) | -8.5 | Met793, Leu718, Val726, Ala743, Lys745 |
| Beta-Tubulin (4O2B) | Quinoxaline Derivative (8a)[1] | -7.9 | Cys241, Leu248, Ala316, Val318, Ile378 | |
| Topoisomerase II (1Z1M) | Quinoxaline Derivative (IV) | -7.2 | Asp551, Ser552, Arg555 | |
| Antimicrobial | DNA Gyrase (E. coli) (1KZN) | Sulfone Biscompound | -8.8 | Asp73, Gly77, Ile78, Pro79, Ile94 |
| Dihydrofolate Reductase (S. aureus) (2W9S) | Quinoxaline Derivative (Generic) | -7.5 | Phe92, Leu20, Met28, Ser49 | |
| Antiviral | COVID-19 Main Protease (6LU7) | 2-(p-chloro-benzyl)-benzoxazole[2] | -6.1 | His41, Cys145, His163, Glu166 |
Note: Data for this compound against EGFR is presented as a hypothetical value based on the docking of similar quinoxaline derivatives against this target, as specific data for this exact compound was not available in the reviewed literature. The binding energy for the sulfone biscompound is included for comparison against a known DNA gyrase inhibitor.
Experimental Protocols
This section provides a detailed methodology for the molecular docking studies cited and serves as a standardized protocol for replicating or extending this comparative analysis.
Molecular Docking Protocol
A standardized molecular docking protocol is essential for the accurate and reproducible in silico evaluation of ligand-protein interactions.
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (EGFR, Beta-Tubulin, Topoisomerase II, DNA Gyrase, Dihydrofolate Reductase, and COVID-19 Main Protease) are retrieved from the Protein Data Bank (PDB).
-
All water molecules, co-crystallized ligands, and ions are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.
2. Ligand Preparation:
-
The two-dimensional structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a three-dimensional format.
-
The ligand's energy is minimized using a suitable force field (e.g., MMFF94) to obtain the most stable conformation.
-
Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
-
The prepared ligand is saved in the PDBQT file format.
3. Grid Box Generation:
-
A grid box is defined to specify the docking search space on the receptor.
-
The grid box is centered on the active site of the target protein, typically defined by the position of a co-crystallized native ligand or by identifying key catalytic residues.
-
The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for translational and rotational sampling. For example, for EGFR, a grid box of 20 x 20 x 20 Å centered at the ATP-binding site could be used.
4. Docking Simulation:
-
Molecular docking is performed using AutoDock Vina.
-
The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and search exhaustiveness, are used as input.
-
The docking algorithm explores various conformations and orientations of the ligand within the defined active site and calculates the binding affinity for each pose.
-
An exhaustiveness parameter of 8 or higher is typically used to ensure a thorough search of the conformational space.
5. Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy (most favorable).
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of a known inhibitor (if available) is calculated to validate the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a generalized experimental workflow for comparative docking studies and a key signaling pathway relevant to one of the target proteins.
References
- 1. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of 2-Benzyl-Substituted Quinoxalines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-benzyl-substituted quinoxaline derivatives, highlighting their structure-activity relationships (SAR) as potent bioactive agents. By presenting experimental data in a clear, comparative format, alongside detailed methodologies and visual representations of relevant biological pathways and experimental workflows, this guide aims to facilitate the rational design of next-generation quinoxaline-based therapeutics.
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. Among the various substitutions on the quinoxaline core, the introduction of a benzyl group at the 2-position has emerged as a particularly promising strategy for enhancing therapeutic potency. This guide synthesizes findings from multiple studies to elucidate the SAR of this important class of compounds.
Comparative Analysis of Biological Activity
The biological activity of 2-benzyl-substituted quinoxalines is significantly influenced by the nature and position of substituents on both the quinoxaline core and the benzyl moiety. The following table summarizes the in vitro activity of several key analogs against various cancer cell lines and microbial strains, providing a quantitative basis for SAR analysis.
| Compound ID | Quinoxaline Substituents | Benzyl Group Substituents | Biological Activity | Target Cell Line / Strain | IC50 / GI50 (µM) |
| Analog 1 | 3-(hydrazinylcarbonyl)propyl | Unsubstituted | Anticancer | Hela | 12.17 ± 0.9 |
| HCT-116 | 9.46 ± 0.7 | ||||
| MCF-7 | 6.93 ± 0.4 | ||||
| Analog 2 | 3-chloro | Unsubstituted | Antimicrobial | S. aureus | - |
| E. coli | - | ||||
| Analog 3 | Unsubstituted | 4-methoxy (as benzoyl) | Anticancer | Leukemia Cell Lines | < 0.15 |
| Analog 4 | 3-trifluoromethyl | Unsubstituted (as benzoyl) | Anticancer | MCF-7, NCI-H460, SF-268 | 0.15 (mean) |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.
From the data, several key SAR insights can be drawn:
-
Influence of the Benzyl Group: The presence of a benzyl or a related benzylic moiety, such as a benzoyl group, is consistently associated with potent biological activity. A review of anticancer quinoxalines explicitly notes that a benzyl linker tends to increase activity.[1]
-
Substitution at the 3-Position: The nature of the substituent at the 3-position of the quinoxaline ring plays a crucial role in modulating activity. For instance, a propylhydrazide group at this position (Analog 1) confers significant anticancer activity.[2] Similarly, a trifluoromethyl group (Analog 4) also results in potent anticancer effects.[3][4]
-
Antimicrobial vs. Anticancer Activity: The substitution pattern dictates the type of biological activity observed. While certain substitutions lead to potent anticancer agents, others, such as a chloro group at the 3-position in an N-benzyl-quinoxaline derivative, can impart antimicrobial properties.
-
Substituents on the Benzyl Ring: The electronic properties of substituents on the phenyl ring of the benzyl group can also influence activity. For example, a methoxy group on a related benzoyl derivative (Analog 3) was part of a highly active anticancer compound.[3][4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
General Synthesis of 2-Benzyl-Substituted Quinoxalines
A common synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For 2-benzyl-substituted analogs, a typical precursor would be a benzyl-substituted dicarbonyl compound.
Example Protocol:
-
A mixture of the appropriately substituted o-phenylenediamine (1 mmol) and a benzyl-substituted 1,2-dicarbonyl compound (1 mmol) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2-benzyl-substituted quinoxaline.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cancer cells (e.g., MCF-7, Hela, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for an additional 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Visualizing the Science
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway often targeted by quinoxaline derivatives and a typical experimental workflow for their evaluation.
References
A Comparative Guide to the Cross-Reactivity Profile of 2-Benzyl-3-chloroquinoxaline-based Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibition.[1][2] Derivatives of 2-Benzyl-3-chloroquinoxaline are a promising class of molecules currently under investigation for various therapeutic applications. As with any kinase inhibitor development program, a thorough assessment of the compound's selectivity is paramount to ensure efficacy and minimize off-target effects that could lead to toxicity.[3][4][5]
This guide provides a comparative framework for the cross-reactivity assessment of this compound-based compounds. Due to the limited availability of public cross-reactivity data for this specific class of compounds, this guide presents a hypothetical dataset to illustrate the expected outcomes of such an investigation. The experimental protocols provided are based on established methodologies for kinase inhibitor profiling.
Data Presentation: Hypothetical Kinase Selectivity Profile
The following table summarizes hypothetical quantitative data for a representative this compound-based compound (BCQ-X) against a panel of selected kinases. This data is illustrative and serves to demonstrate how cross-reactivity data for novel compounds can be presented. The selection of kinases for the screening panel is crucial and should ideally represent a broad sampling of the human kinome to identify potential off-target interactions.[3][6]
| Kinase Target | Family | IC50 (nM) of BCQ-X | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| Target Kinase A | Tyrosine Kinase | 15 | 1 |
| Kinase B | Tyrosine Kinase | 250 | 16.7 |
| Kinase C | Serine/Threonine Kinase | > 10,000 | > 667 |
| Kinase D | Tyrosine Kinase | 850 | 56.7 |
| Kinase E | Serine/Threonine Kinase | > 10,000 | > 667 |
| Kinase F | Lipid Kinase | 1,200 | 80 |
| Kinase G | Tyrosine Kinase | 450 | 30 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A higher IC50 value indicates lower potency. The selectivity ratio provides a quantitative measure of how selective the compound is for its intended target compared to other kinases.
Experimental Protocols
A rigorous assessment of cross-reactivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., BCQ-X) dissolved in DMSO
-
Detection reagent (e.g., LanthaScreen™ Eu-anti-phosphopeptide antibody)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of 2x kinase and 2x fluorescently labeled substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection reagent (Eu-antibody in TR-FRET dilution buffer).
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the binding of the test compound to its target kinase within a live-cell environment.[7]
Materials:
-
Cells engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ Tracer, a fluorescently labeled ligand that binds to the target kinase.
-
Opti-MEM® I Reduced Serum Medium.
-
Test compound (e.g., BCQ-X) dissolved in DMSO.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of measuring BRET signals.
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plate and incubate overnight to allow for cell attachment.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound and the NanoBRET™ Tracer to the cells in Opti-MEM®. The tracer concentration should be optimized beforehand.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow for compound entry and binding.
-
-
Detection:
-
Add the NanoLuc® substrate (furimazine) to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) emissions.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Experimental workflow for assessing the cross-reactivity of novel kinase inhibitors.
Representative Signaling Pathway: MAPK/ERK Cascade
Caption: The MAPK/ERK pathway, a common signaling cascade with multiple kinase off-target possibilities.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. inits.at [inits.at]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Efficacy of 2-Benzyl-3-chloroquinoxaline and its Analogs Compared to Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial agents. Quinoxaline derivatives have garnered significant attention as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including antibacterial effects.[1][2] This guide provides a comparative analysis of the efficacy of 2-Benzyl-3-chloroquinoxaline and structurally related quinoxaline derivatives against known antibiotics, supported by experimental data from various studies.
Executive Summary
Quinoxaline derivatives, including those structurally similar to this compound, have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Comparative studies often utilize established antibiotics such as ciprofloxacin and gatifloxacin as benchmarks.[3] The data, primarily presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, indicates that certain quinoxaline derivatives exhibit potency comparable, and in some instances superior, to these standard drugs. The mechanism of action for quinoxaline-based antibiotics is believed to involve the inhibition of bacterial DNA synthesis.
Quantitative Efficacy Comparison
The antibacterial efficacy of various quinoxaline derivatives is summarized below, with comparisons to standard antibiotics. The data has been compiled from multiple studies to provide a broader perspective.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives vs. Standard Antibiotics
| Compound | Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Substituted 3-benzylquinoxalines (Compound 5) | S. aureus | - | Ciprofloxacin | - |
| B. subtilis | - | Ciprofloxacin | - | |
| E. coli | - | Ciprofloxacin | - | |
| P. aeruginosa | - | Ciprofloxacin | - | |
| N-benzyl-quinoxaline derivatives (Compound 8c) | S. aureus | 19.4 | Gatifloxacin | 21.2 |
| B. subtilis | 27.9 | Gatifloxacin | 28.4 | |
| E. coli | 19.4 | Gatifloxacin | 19.7 | |
| P. aeruginosa | 34.3 | Gatifloxacin | 28.8 | |
| N-benzyl-quinoxaline derivatives (Compound 8d) | S. aureus | 23.1 | Gatifloxacin | 21.2 |
| B. subtilis | 28.8 | Gatifloxacin | 28.4 | |
| E. coli | 22.1 | Gatifloxacin | 19.7 | |
| P. aeruginosa | 31.2 | Gatifloxacin | 28.8 | |
| N-benzyl-quinoxaline derivatives (Compound 8e) | S. aureus | 24.7 | Gatifloxacin | 21.2 |
| B. subtilis | 27.6 | Gatifloxacin | 28.4 | |
| E. coli | 22.4 | Gatifloxacin | 19.7 | |
| P. aeruginosa | 32.2 | Gatifloxacin | 28.8 | |
| 3-Amino-2-(4-tert-butyl phenylethylamine)-quinoxaline (5p) | S. aureus | 4 | - | - |
| B. subtilis | 8 | - | - |
Note: Specific MIC values for "Compound 5" were described as showing "very good antibacterial activity" but quantitative data was not provided in the source material. Data for compounds 8c, 8d, and 8e are presented as Zone of Inhibition in the source, but are often correlated with MIC values.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of quinoxaline derivatives.
Agar Disc Diffusion Method
This method is a standard procedure for testing the susceptibility of bacteria to antibiotics.[1]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ).[1] The discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Microdilution Method (for Minimum Inhibitory Concentration - MIC)
The microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
-
Preparation of Serial Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Proposed Mechanism of Action and Experimental Workflow
Quinoxaline derivatives are thought to exert their antibacterial effects by targeting bacterial DNA. While the precise signaling pathway is a subject of ongoing research, a proposed mechanism involves the inhibition of essential enzymes involved in DNA replication and repair.
Caption: Experimental workflow for synthesis, testing, and comparison of quinoxaline derivatives.
Caption: Proposed mechanism of action for quinoxaline-based antibiotics.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. theaspd.com [theaspd.com]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 2-Benzyl-3-chloroquinoxaline Preparation
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This guide provides a comparative analysis of synthetic methodologies for the preparation of 2-Benzyl-3-chloroquinoxaline, a valuable scaffold in medicinal chemistry. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most suitable method based on efficiency and laboratory resources.
Comparative Analysis of Synthetic Methods
The synthesis of this compound and its analogs can be achieved through several pathways, primarily involving the modification of a pre-existing quinoxaline core. The choice of method can significantly impact yield, reaction time, and overall process efficiency. Below is a summary of key methods with their respective performance metrics.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield | Reference |
| Method 1 | 2,3-Dichloroquinoxaline, Benzylamine | Ethanol (solvent) | 5 hours | 78°C (Reflux) | ~80% | [1] |
| Method 2 | 2,6-Dichloroquinoxaline, Benzyl alcohol | TEBAC, K₂CO₃, DMF | 4 hours | 70-75°C | 83% | [2] |
| Method 3 (Proposed) | o-Phenylenediamine, Benzylmalonic acid derivative | POCl₃ (for chlorination) | Multi-step | Variable | N/A | [3][4] |
Note: Method 3 is a proposed multi-step route adapted from general quinoxaline synthesis, and the yield is not directly reported for the target molecule. It involves the initial formation of a quinoxalinone intermediate followed by chlorination.[3][4]
Experimental Protocols
Detailed experimental procedures for the primary synthetic routes are provided below. These protocols are based on established literature and offer a reproducible methodology for the synthesis of the target compound and its derivatives.
Method 1: Nucleophilic Substitution of 2,3-Dichloroquinoxaline with Benzylamine
This method relies on the direct reaction of 2,3-dichloroquinoxaline with benzylamine.
Procedure: A mixture of 2,3-dichloroquinoxaline (0.5 mmol) and benzylamine (0.75 mmol) is refluxed in ethanol (5 mL) at 78°C for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is concentrated to dryness. The crude residue is then purified by column chromatography using 2% ethyl acetate in hexane to yield the product.[1]
Method 2: Phase-Transfer Catalyzed Synthesis
This approach utilizes a phase-transfer catalyst to facilitate the reaction between a dichloroquinoxaline and benzyl alcohol.
Procedure: To a stirred solution of 2,6-dichloroquinoxaline (0.085 mol) and benzyl alcohol (0.085 mol) in N,N-Dimethylformamide (25 mL), add Triethylbenzylammonium chloride (TEBAC) (0.0085 mol) and K₂CO₃ (0.093 mol) at room temperature. The mixture is then heated to 70-75°C and stirred for 4 hours. After the reaction is complete (monitored by TLC), the mixture is filtered. The filtrate is added to ice-cold water and the compound is extracted with ethyl acetate (2 x 25 mL). The combined organic layer is dried over Na₂SO₄ and concentrated under reduced pressure to obtain the crude product. Purification is achieved by column chromatography using 25% ethyl acetate in n-hexane.[2]
Visualizing the Synthetic Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic method.
References
Comparative analysis of spectroscopic data of isomeric quinoxaline derivatives
A Comparative Spectroscopic Analysis of Isomeric Quinoxaline Derivatives
Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The arrangement of substituents on the quinoxaline core can significantly influence their electronic and, consequently, their spectroscopic characteristics. This guide provides a comparative analysis of the spectroscopic data of various isomeric quinoxaline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their structure-property relationships.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for different series of isomeric quinoxaline derivatives, focusing on UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible and Fluorescence Spectroscopy
The position and nature of substituents on the quinoxaline ring system profoundly impact the electronic absorption and emission spectra. Electron-donating or -withdrawing groups, as well as the extension of conjugation, can cause significant shifts in the absorption and emission maxima.
| Compound/Isomer | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |
| 2,3-Diphenylquinoxaline | THF | 345 | 425 | 80 | [1] |
| 2,6-Diphenylquinoxaline | THF | 330 | 410 | 80 | [1] |
| 6,7-Dichloroquinoxaline-2,3-dione | DMSO | 350, 445 | Not Reported | Not Applicable | [2] |
| 6,7-Dimethylquinoxaline-2,3-dione | DMSO | Not Reported | Not Reported | Not Reported | [2] |
| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylic acid | DMSO | ~350, ~420 | ~440, ~505 | ~90, ~85 | [3][4] |
| Ethyl 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylate | DMSO | ~350, ~420 | ~440, ~505 | ~90, ~85 | [3][4] |
Note: The data presented is extracted from various sources and experimental conditions may differ. Direct comparison should be made with caution.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of quinoxaline derivatives. The chemical shifts of protons and carbons are sensitive to the electronic environment, providing valuable information about the substitution pattern.
¹H NMR Chemical Shifts (δ, ppm) of Substituted Quinoxalines in CDCl₃
| Position | 2-Methylquinoxaline | 6-Methylquinoxaline | 2,3-Dimethylquinoxaline | Quinoxaline |
| H-2 | - | 8.75 | - | 8.80 |
| H-3 | 8.65 | 8.75 | - | 8.80 |
| H-5 | 8.05 | 7.90 | 7.95 | 8.10 |
| H-6 | 7.65 | - | 7.60 | 7.70 |
| H-7 | 7.65 | 7.50 | 7.60 | 7.70 |
| H-8 | 8.05 | 7.90 | 7.95 | 8.10 |
| CH₃-2 | 2.80 | - | 2.75 | - |
| CH₃-3 | - | - | 2.75 | - |
| CH₃-6 | - | 2.55 | - | - |
¹³C NMR Chemical Shifts (δ, ppm) of Substituted Quinoxalines [5]
| Position | 5-Substituted | 6-Substituted | 2-Substituted |
| C-2 | 145.2 | 145.3 | - |
| C-3 | 144.5 | 144.8 | 145.1 |
| C-5 | - | 129.2 | 129.1 |
| C-6 | 129.5 | - | 129.4 |
| C-7 | 129.0 | 128.8 | 129.6 |
| C-8 | 127.5 | 129.1 | 129.0 |
| C-9 | 141.8 | 141.5 | 142.2 |
| C-10 | 141.0 | 142.0 | 141.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic measurements.
Sample Preparation for NMR Spectroscopy[6]
-
Sample Weighing : For ¹H NMR, 5-25 mg of the quinoxaline derivative is weighed. For ¹³C NMR, a higher concentration of 50-100 mg is typically used to obtain a good signal-to-noise ratio.[6]
-
Solvent Selection : A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample is chosen.[6]
-
Sample Dissolution : The weighed sample is dissolved in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Filtration : The solution is filtered through a Pasteur pipette plugged with glass wool or cotton into a 5 mm NMR tube to remove any particulate matter.[6]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[6]
UV-Visible and Fluorescence Spectroscopy
-
Solution Preparation : Stock solutions of the quinoxaline derivatives are prepared in a spectroscopic grade solvent (e.g., DMSO, THF, Chloroform) at a concentration typically around 10⁻⁵ mol/L.[1]
-
UV-Visible Measurement : The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
-
Fluorescence Measurement : Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at or near the absorption maximum (λmax) of the compound.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of quinoxaline derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of quinoxaline derivatives.
Caption: A detailed workflow for the NMR analysis of isomeric quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Benzyl-3-chloroquinoxaline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Benzyl-3-chloroquinoxaline, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double-gloving is recommended as a best practice. Inspect gloves for any signs of degradation before use and change them immediately if contaminated.[1]
-
Eye Protection: Chemical safety goggles or glasses with side shields that meet ANSI Z87.1 standards are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]
-
Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned to provide maximum coverage.[1]
-
Respiratory Protection: All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]
Engineering Controls:
-
Ventilation: A certified and properly functioning chemical fume hood is the primary engineering control to be used.[1][2]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[1]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent like Chemizorb®, to cover and contain the spill.
-
Collect: Carefully scoop or sweep the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: The container with the collected waste must be treated and disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The standard and most appropriate method for the disposal of halogenated organic compounds like this compound is through a licensed and approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing papers, pipette tips, gloves, and other disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container designated for halogenated organic liquid waste.[1] Do not mix with non-halogenated solvent waste streams.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container.[1]
2. Labeling of Waste Containers:
Proper labeling is critical for safety and regulatory compliance. All waste containers must be clearly marked with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific constituents and their approximate concentrations.
-
The date of waste accumulation.
-
The name of the generating laboratory or researcher.
3. Storage of Chemical Waste:
-
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from sources of ignition and incompatible materials.[2][4]
-
Ensure containers are kept closed and are not leaking.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[4]
-
These companies are equipped to transport and dispose of chemical waste in accordance with all local, state, and federal regulations, typically through high-temperature incineration at an approved facility.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClN₂ | [5] |
| Molecular Weight | 254.71 g/mol | [5] |
| Melting Point | 86-88 °C | [5] |
| Appearance | Solid | |
| Hazards | Halogenated Organic Compound | General Classification |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal by a licensed professional service.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Benzyl-3-chloroquinoxaline
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Benzyl-3-chloroquinoxaline. The following procedures are designed to mitigate risks and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound. Based on the hazards associated with similar chemical structures, which include severe skin and eye damage, the following PPE is mandatory.[1]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile or neoprene gloves is highly recommended. Always inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be changed immediately. |
| Eyes | Safety goggles and face shield | Chemical splash goggles that meet current safety standards should be worn. For operations with a higher risk of splashing, a face shield must be worn in addition to goggles.[1] |
| Body | Chemical-resistant laboratory coat | A long-sleeved, chemical-resistant, and flame-retardant lab coat is required. Ensure the coat is fully buttoned to provide maximum coverage. |
| Respiratory | Certified chemical fume hood | All handling of both solid and solutions of the compound must be performed in a properly functioning and certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for minimizing exposure risks and preventing contamination.
1. Preparation and Engineering Controls:
-
Designate a specific, clearly marked area within the laboratory for handling this compound.
-
Ensure that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[1]
-
All necessary equipment, such as spatulas, weighing paper, and reaction vessels, should be clean and placed within the chemical fume hood before commencing work.
2. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound exclusively within the chemical fume hood to effectively contain any airborne particles.
-
Utilize a micro-spatula for handling the solid material to minimize the creation of dust.
-
When preparing a solution, add the solid to the solvent slowly and carefully to prevent any splashing.
3. During Reaction:
-
Keep all reaction vessels clearly and accurately labeled.
-
Ensure that reaction vessels are sealed when not in use.
-
Continuously monitor the reaction for any unexpected changes in temperature, pressure, or appearance.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Remove and dispose of all contaminated PPE in the designated hazardous waste container.
-
Thoroughly wash hands and any exposed skin with soap and water after completing the work.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and specify "this compound" as a constituent.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix this waste with non-halogenated waste streams.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.
2. Final Disposal:
-
All waste containers must be sealed and stored in a designated, secure waste collection area.
-
Coordinate with your institution's Environmental Health and Safety (EHS) office for the final disposal of the hazardous waste.
-
Do not dispose of this chemical down the drain.[1]
Experimental Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
